molecular formula C7H8N2O B3052962 n-(3-Methylpyridin-2-yl)formamide CAS No. 4931-46-8

n-(3-Methylpyridin-2-yl)formamide

Cat. No.: B3052962
CAS No.: 4931-46-8
M. Wt: 136.15 g/mol
InChI Key: VVSSRZAVOQVJHG-UHFFFAOYSA-N
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Description

N-(3-Methylpyridin-2-yl)formamide (CAS 4931-46-8) is a chemical compound with the molecular formula C 7 H 8 N 2 O and a molecular weight of 136.15 g/mol . It is a versatile organic building block prized in medicinal chemistry and drug discovery research, particularly for its structural role as a substituted pyridine derivative . The presence of both the formamide group and the nitrogen-containing heterocycle makes it a valuable intermediate for the synthesis of more complex molecules . Researchers utilize this compound in the exploration of novel pharmaceuticals and agrochemicals. Its molecular structure, defined by the SMILES code O=CNC1=NC=CC=C1C, serves as a key precursor in heterocyclic chemistry . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methylpyridin-2-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6-3-2-4-8-7(6)9-5-10/h2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSSRZAVOQVJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4931-46-8
Record name NSC44089
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-METHYL-2-PYRIDYL)FORMAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-(3-Methylpyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and inferred basic properties of N-(3-Methylpyridin-2-yl)formamide, a heterocyclic amide of interest in chemical synthesis and potential pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from structurally analogous compounds to provide a predictive profile. All inferred data are clearly indicated.

Physicochemical Properties

This compound (CAS No. 4931-46-8) is a small molecule featuring a formamide group attached to a 3-methylpyridine core.[1] Its fundamental properties are summarized below.

PropertyValueSource / Basis
Molecular Formula C₇H₈N₂OProtheragen[1]
Molecular Weight 136.15 g/mol Protheragen[1]
Predicted pKa 4.58 ± 0.10Predicted for N-methyl-N-(3-methyl-2-pyridyl)-formamide[2]
Inferred Solubility Soluble in DMSO, Methanol, and other polar aprotic solventsBased on N-(5-bromo-3-methylpyridin-2-yl)formamide[3]
Inferred Boiling Point 71-72 °C at 0.05 mmHgBased on N-Methyl-N-(2-pyridyl)formamide[4]

Note: It is the responsibility of the user to experimentally verify these properties. Sigma-Aldrich, a supplier of this compound, does not provide analytical data and notes that the buyer assumes responsibility for confirming product identity and purity.[5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard laboratory procedures adaptable for this compound.

2.1. Determination of pKa via Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter for understanding the ionization state of a molecule at a given pH.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the pyridine nitrogen has been protonated.

2.2. Determination of Aqueous Solubility (Shake-Flask Method)

This standard method determines the concentration of a saturated solution of the compound.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately measure the concentration of the compound in the clear, saturated aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Result: Express the solubility in units such as mg/mL or mol/L.

Synthesis and Chemical Reactivity

While a specific, validated synthesis for this compound is not widely published, a probable route involves the formylation of its corresponding amine precursor, 2-amino-3-methylpyridine. This approach is based on established methods for analogous compounds.[3]

Proposed Synthetic Pathway: The formylation of 2-amino-3-methylpyridine can be achieved using a formylating agent such as trimethyl orthoformate under acidic catalysis.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Target_Compound This compound 2-Amino-3-methylpyridine->Target_Compound Formylation Trimethyl_orthoformate Trimethyl orthoformate Trimethyl_orthoformate->Target_Compound Catalyst p-Toluenesulfonic acid Catalyst->Target_Compound Solvent Acetonitrile Solvent->Target_Compound Temperature Reflux (80-100°C) Temperature->Target_Compound Methanol Methanol

Caption: Proposed synthesis of this compound.

Biological Context and Potential Applications

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Molecules containing the 3-methylpyridine moiety are integral to various biologically active compounds and synthetic pathways.[7]

While no specific biological activity has been reported for this compound, its close structural analog, N-(5-bromo-3-methylpyridin-2-yl)formamide , serves as a key intermediate in the synthesis of Venetoclax .[3] Venetoclax is a potent and selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.[3] The formamide group in this intermediate is crucial for directing the subsequent cyclization step to form the 7-azaindole core of the drug.[3]

This relationship highlights the potential of this compound and its derivatives as building blocks in the discovery of novel therapeutics. The 3-methylpyridin-2-amine scaffold is a valuable starting point for exploring new chemical space in drug development programs targeting various diseases.[8][9]

Drug_Development_Context Analog N-(5-bromo-3-methylpyridin-2-yl)formamide (Structural Analog) Intermediate 5-bromo-7-azaindole (Cyclized Intermediate) Analog->Intermediate Cyclization Drug Venetoclax (BCL-2 Inhibitor) Intermediate->Drug Further Synthesis Target This compound (Compound of Interest) Application Potential as Pharmaceutical Building Block Target->Application Inferred Relevance

Caption: Role of an analog in the synthesis of Venetoclax.

References

An In-depth Technical Guide to the Synthesis of N-(3-Methylpyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(3-Methylpyridin-2-yl)formamide, tailored for researchers, scientists, and professionals in drug development. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological pathway.

Introduction

This compound (CAS No: 4931-46-8, Molecular Formula: C₇H₈N₂O, Molecular Weight: 136.15 g/mol ) is a chemical intermediate of interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a formamide group attached to a methyl-substituted pyridine ring, makes it a valuable building block for the synthesis of more complex heterocyclic compounds. A closely related analogue, N-(5-bromo-3-methylpyridin-2-yl)formamide, is a key intermediate in the synthesis of Venetoclax, a potent BCL-2 inhibitor used in cancer therapy, highlighting the pharmaceutical relevance of this class of molecules.[2] This guide focuses on the most prevalent and efficient method for its synthesis: the formylation of 2-amino-3-methylpyridine.

Primary Synthesis Pathway: Formylation of 2-Amino-3-methylpyridine

The most direct and widely applicable method for the synthesis of this compound is the formylation of the corresponding amine, 2-amino-3-methylpyridine. This reaction introduces a formyl group (-CHO) onto the nitrogen atom of the amino group. Several formylating agents can be employed, with formic acid and its derivatives being common choices.

A well-documented analogous reaction is the formylation of 2-amino-3-methyl-5-bromopyridine using trimethyl orthoformate in the presence of an acid catalyst, which proceeds with high yield.[2] This suggests a similar and effective approach for the non-brominated analogue.

The overall reaction is as follows:

2-Amino-3-methylpyridine + Formylating Agent → this compound

Below is a diagram illustrating the general synthesis workflow.

Synthesis_Workflow start 2-Amino-3-methylpyridine (Starting Material) reaction Formylation Reaction start->reaction reagent Formylating Agent (e.g., Formic Acid) reagent->reaction product_crude Crude This compound reaction->product_crude purification Purification (e.g., Recrystallization) product_crude->purification product_final Pure This compound purification->product_final

References

n-(3-Methylpyridin-2-yl)formamide CAS number lookup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-Methylpyridin-2-yl)formamide, a heterocyclic organic compound. Due to the limited availability of public data for this specific molecule, this guide also draws inferences from the well-documented synthesis and application of its brominated analog, N-(5-bromo-3-methylpyridin-2-yl)formamide, to provide a more complete profile.

Compound Identification and Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized below.

PropertyDataCitation
CAS Number 4931-46-8[1][2]
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]
Canonical SMILES CC1=C(C=CC=N1)NC=O
MDL Number MFCD00160439[2]

Note: A major supplier of this chemical for research purposes notes that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity[2].

Potential Applications in Drug Discovery

While specific applications for this compound are not extensively documented, its structure is analogous to intermediates used in the synthesis of complex pharmaceutical agents. For instance, the structurally similar N-(5-bromo-3-methylpyridin-2-yl)formamide is a key intermediate in the synthesis of 5-bromo-7-azaindole, a precursor to the BCL-2 inhibitor Venetoclax[3]. Venetoclax is an approved medication for treating chronic lymphocytic leukemia[3].

The formamide group in such pyridinyl compounds plays a crucial role in directing subsequent chemical reactions, such as intramolecular cyclization, to form fused ring systems like azaindoles[3]. This suggests that this compound is a valuable building block for creating libraries of complex heterocyclic compounds for screening in drug discovery programs.

The logical pathway for the utilization of a related compound in pharmaceutical synthesis is outlined below.

G cluster_0 Synthesis of Azaindole Core cluster_1 Drug Development Pathway A 2-Amino-3-methyl-5-bromopyridine B N-(5-bromo-3-methylpyridin-2-yl)formamide (Key Intermediate) A->B Formylation C 5-bromo-7-azaindole B->C Cyclization D Venetoclax (BCL-2 Inhibitor) C->D Further Synthesis

Figure 1: Role of a formamide intermediate in pharmaceutical synthesis.

Experimental Protocols: Synthesis

Proposed Synthesis of this compound

This proposed protocol adapts the methodology used for a structurally related compound and is expected to have a high yield.

Reaction Scheme:

2-Amino-3-methylpyridine + Trimethyl orthoformate → this compound + Methanol

Materials and Reagents:

  • 2-Amino-3-methylpyridine

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • 1,2-Dichloroethane or Acetonitrile (solvent)

Procedure:

  • To a solution of 2-amino-3-methylpyridine in 1,2-dichloroethane (or acetonitrile), add trimethyl orthoformate.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 2 mol%) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80–100°C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

The workflow for this proposed synthesis is visualized in the diagram below.

G cluster_workflow Proposed Synthesis Workflow start Start reactants Combine 2-amino-3-methylpyridine, trimethyl orthoformate, solvent start->reactants catalyst Add p-toluenesulfonic acid (catalyst) reactants->catalyst reflux Heat to reflux (80-100°C) catalyst->reflux monitor Monitor reaction (TLC / LC-MS) reflux->monitor monitor->reflux Incomplete cooldown Cool to room temperature monitor->cooldown Complete evaporate Solvent evaporation cooldown->evaporate purify Purify crude product (Recrystallization or Chromatography) evaporate->purify end End Product: This compound purify->end

Figure 2: Workflow for the proposed synthesis of this compound.
Inferred Reaction Parameters

Based on analogous reactions, the following parameters can be expected for industrial-scale synthesis[3].

ParameterInferred Value/Condition
Catalyst Load ~2 mol%
Temperature 80–100°C (Reflux)
Solvent 1,2-Dichloroethane or Acetonitrile
Anticipated Yield ~84%
Purity (Post-Recrystallization) >99%

Spectroscopic and Analytical Data

Detailed spectroscopic data (NMR, IR, MS) for this compound are not publicly available. Researchers acquiring this compound are advised to perform their own analytical characterization to confirm its structure and purity. The expected spectral features would include signals corresponding to the methyl group, the pyridinyl protons, the formyl proton, and the N-H proton in NMR, as well as characteristic C=O and N-H stretching vibrations in IR spectroscopy.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of N-(3-Methylpyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(3-Methylpyridin-2-yl)formamide is a pyridine derivative with a formamide substituent. While its specific biological targets are not yet elucidated, the pyridine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][] The formamide group itself is also a significant functional group in many pharmaceutical compounds, often serving as a key intermediate in synthesis or contributing to the molecule's biological activity.[3][4][5]

This technical guide will explore two potential mechanisms of action for this compound based on the activities of closely related molecules:

  • Inhibition of B-cell lymphoma 2 (BCL-2) family proteins: This hypothesis is based on the fact that a structurally similar compound, N-(5-bromo-3-methylpyridin-2-yl)formamide, is a known intermediate in the synthesis of Venetoclax, a potent BCL-2 inhibitor used in cancer therapy.

  • Inhibition of Peptide Deformylase (PDF): This is based on the observed activity of other N-substituted formamide-containing pyridine derivatives as inhibitors of this essential bacterial enzyme.

Potential Mechanism 1: BCL-2 Family Inhibition

The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of apoptosis, or programmed cell death.[6] In many cancers, anti-apoptotic BCL-2 proteins are overexpressed, allowing cancer cells to evade apoptosis and continue to proliferate.[6][7] BCL-2 inhibitors are a class of targeted therapies designed to block the function of these anti-apoptotic proteins, thereby restoring the natural process of cell death in malignant cells.[8]

Signaling Pathway of BCL-2 Inhibition

The mechanism of action of BCL-2 inhibitors, such as Venetoclax, involves the intrinsic (mitochondrial) pathway of apoptosis.[6][9] Anti-apoptotic BCL-2 proteins normally sequester pro-apoptotic proteins (like BIM, PUMA, and BAD) and prevent them from activating the effector proteins BAX and BAK.[7][9] By binding to the BH3 domain of anti-apoptotic BCL-2 proteins, inhibitors displace the pro-apoptotic proteins.[9] Once liberated, these pro-apoptotic proteins can activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP).[9] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.[6]

BCL2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm BAX_BAK BAX / BAK MOMP MOMP BAX_BAK->MOMP induces CytoC Cytochrome c Caspase_cascade Caspase Cascade CytoC->Caspase_cascade activates MOMP->CytoC releases BCL2_inhibitor This compound (Hypothesized BCL-2 Inhibitor) BCL2 Anti-apoptotic BCL-2 Proteins BCL2_inhibitor->BCL2 inhibits BCL2->BAX_BAK inhibits Pro_apoptotic Pro-apoptotic BH3-only Proteins (e.g., BIM) Pro_apoptotic->BAX_BAK activates Pro_apoptotic->BCL2 inhibited by Apoptosis Apoptosis Caspase_cascade->Apoptosis executes

Caption: Hypothesized BCL-2 inhibition pathway.

Data Presentation: BCL-2 Inhibition

Should this compound act as a BCL-2 inhibitor, its activity would be quantified through various in vitro assays. The data would typically be presented as follows:

Assay TypeTarget ProteinCell LineIC50 / Ki (nM)
Binding Assay (e.g., TR-FRET)BCL-2-Data not available
Binding Assay (e.g., TR-FRET)BCL-XL-Data not available
Binding Assay (e.g., TR-FRET)MCL-1-Data not available
Cell Viability AssayLeukemia (e.g., MOLM-13)MOLM-13Data not available
Cell Viability AssayLymphoma (e.g., RS4;11)RS4;11Data not available
Experimental Protocols: BCL-2 Inhibition

1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay:

  • Objective: To quantify the binding affinity of the test compound to BCL-2 family proteins.

  • Methodology:

    • Recombinant human BCL-2, BCL-XL, or MCL-1 protein is incubated with a fluorescently labeled BH3 peptide probe (e.g., BIM).

    • Serial dilutions of this compound are added to the protein-probe mixture.

    • The reaction is incubated to allow for competitive binding.

    • The TR-FRET signal is measured. A decrease in signal indicates displacement of the probe by the test compound.

    • IC50 values are calculated from the dose-response curves.

2. Cell Viability Assay:

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines dependent on BCL-2 for survival.

  • Methodology:

    • Cancer cell lines (e.g., MOLM-13 for AML, RS4;11 for ALL) are seeded in 96-well plates.

    • Cells are treated with increasing concentrations of this compound.

    • After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels.

    • Luminescence is measured, and IC50 values are determined from the resulting dose-response curves.

Potential Mechanism 2: Peptide Deformylase (PDF) Inhibition

Peptide deformylase (PDF) is a metalloenzyme that is essential for bacterial protein synthesis.[10][11] It catalyzes the removal of the N-formyl group from the N-terminal methionine of nascent polypeptide chains.[12] This process is critical for the maturation of functional proteins in bacteria.[13] Since this pathway is absent in the cytoplasm of mammalian cells, PDF is an attractive target for the development of novel antibacterial agents.[14]

Signaling Pathway of PDF Inhibition

In bacteria, protein synthesis is initiated with N-formylmethionine.[13] The enzyme PDF removes this formyl group, allowing for the subsequent removal of the methionine residue by methionine aminopeptidase (MAP).[13] Inhibition of PDF stalls protein maturation, leading to the accumulation of formylated, non-functional proteins and ultimately resulting in a bacteriostatic effect.[14]

PDF_Inhibition_Workflow cluster_ProteinSynthesis Bacterial Protein Synthesis Ribosome Ribosome Nascent_Protein Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Protein synthesizes PDF Peptide Deformylase (PDF) Nascent_Protein->PDF substrate for Deformylated_Protein Deformylated Polypeptide PDF->Deformylated_Protein produces MAP Methionine Aminopeptidase (MAP) Deformylated_Protein->MAP substrate for Mature_Protein Mature Functional Protein MAP->Mature_Protein produces Inhibitor This compound (Hypothesized PDF Inhibitor) Inhibitor->PDF inhibits

Caption: Hypothesized PDF inhibition workflow.

Data Presentation: PDF Inhibition

The antibacterial efficacy and enzyme inhibitory activity of a potential PDF inhibitor would be summarized as follows:

Assay TypeTargetOrganismIC50 (nM) / MIC (µg/mL)
Enzyme Inhibition AssayPDFE. coliData not available
Enzyme Inhibition AssayPDFS. aureusData not available
Broth Microdilution (MIC)-S. aureusData not available
Broth Microdilution (MIC)-S. pneumoniaeData not available
Broth Microdilution (MIC)-H. influenzaeData not available
Experimental Protocols: PDF Inhibition

1. PDF Enzyme Inhibition Assay:

  • Objective: To measure the direct inhibitory effect of the compound on PDF enzyme activity.

  • Methodology:

    • Purified recombinant PDF enzyme (e.g., from E. coli) is used.

    • A synthetic peptide substrate, such as formyl-Met-Ala-Ser, is provided.

    • The deformylation reaction is monitored, often by a coupled enzymatic reaction where the product of the PDF reaction is a substrate for a reporter enzyme.

    • The assay is performed in the presence of varying concentrations of this compound.

    • The rate of reaction is measured (e.g., by a change in absorbance or fluorescence), and IC50 values are calculated.

2. Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a bacterium.

  • Methodology:

    • A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared.

    • Two-fold serial dilutions of this compound are made in a 96-well microtiter plate containing appropriate growth medium.

    • The bacterial inoculum is added to each well.

    • The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its structural features suggest plausible interactions with key biological targets. The potential for this compound to act as either a BCL-2 inhibitor or a peptide deformylase inhibitor presents exciting avenues for future research in oncology and infectious diseases, respectively. The experimental protocols and frameworks outlined in this guide provide a clear path for the elucidation of its true pharmacological profile. Further investigation is warranted to validate these hypotheses and unlock the therapeutic potential of this and related pyridine derivatives.

References

Technical Guide: Spectroscopic Characterization of N-(3-Methylpyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-Methylpyridin-2-yl)formamide is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document provides a detailed overview of the expected spectroscopic data and generalized experimental protocols for the comprehensive characterization of this molecule.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its functional groups (formamide, methylpyridine) and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Formyl-H8.0 - 8.5s-
Pyridine-H (position 6)8.1 - 8.4d4.0 - 6.0
Pyridine-H (position 4)7.5 - 7.8d7.0 - 9.0
Pyridine-H (position 5)7.0 - 7.3dd4.0 - 9.0
Methyl-H2.2 - 2.5s-
Amide-H9.0 - 10.0br s-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Formyl C=O160 - 165
Pyridine C2150 - 155
Pyridine C6145 - 150
Pyridine C3135 - 140
Pyridine C4130 - 135
Pyridine C5120 - 125
Methyl C15 - 20

Table 3: Predicted IR Spectroscopic Data

Functional GroupPredicted Absorption Range (cm⁻¹)Bond Vibration
N-H3200 - 3400Stretch
C-H (aromatic)3000 - 3100Stretch
C-H (aliphatic)2850 - 3000Stretch
C=O (amide)1670 - 1700Stretch
C=N, C=C (aromatic)1550 - 1650Stretch
N-H1500 - 1550Bend
C-N1200 - 1350Stretch

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]+•136.06Molecular ion
[M-CHO]+107.06Loss of the formyl group
[M-HCN]+109.05Loss of hydrogen cyanide
Pyridinium fragment92.05Fragmentation of the pyridine ring

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • Ensure the solution height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • ¹H NMR Spectroscopy:

    • The experiment is performed on a 400 MHz (or higher) NMR spectrometer.

    • The sample is inserted into the magnet.

    • The magnetic field is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve optimal homogeneity.

    • A standard one-pulse ¹H NMR experiment is acquired with a 90° pulse.

    • Typically, 16 to 64 scans are accumulated with a relaxation delay of 1-2 seconds.

    • The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • The experiment is performed on the same spectrometer, tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

    • A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.

    • Data processing is similar to that for ¹H NMR.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the clean, empty ATR crystal is first collected.

    • The sample spectrum is then acquired.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

3.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Data Acquisition (Electron Ionization - EI):

    • The sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting ions and fragment ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Interpretation & Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report & Data Archiving data_analysis->report

Caption: Workflow for the synthesis and spectroscopic characterization.

N-(3-Methylpyridin-2-yl)formamide: A Potential Modulator of the JAK-STAT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-methylpyridin-2-yl)formamide is a small molecule belonging to the pyridine class of compounds. While direct biological activity data for this specific molecule is limited in publicly available literature, its structural similarity to known inhibitors of Janus kinase 2 (JAK2) suggests its potential as a modulator of the crucial JAK-STAT signaling pathway. This technical guide provides a comprehensive overview of the hypothesized biological activity of this compound as a JAK2 inhibitor, including a detailed exploration of the JAK-STAT pathway, a summary of relevant quantitative data from analogous compounds, and detailed experimental protocols for assessing its potential therapeutic efficacy. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential of novel small molecules targeting this critical signaling cascade.

Introduction: The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide variety of extracellular ligands, including cytokines, hormones, and growth factors, to the nucleus, where it modulates gene expression.[1][2][3][4] This pathway plays a fundamental role in numerous cellular processes, such as proliferation, differentiation, apoptosis, and immune responses.[1][3]

The core components of this pathway are the JAKs, a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), and the STATs, a family of latent cytoplasmic transcription factors.[1][4] The signaling cascade is initiated upon the binding of a ligand to its specific transmembrane receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[3][5] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4][5] Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes.[1][3][4]

Hypothesized Biological Activity of this compound: JAK2 Inhibition

Dysregulation of the JAK-STAT pathway, particularly through gain-of-function mutations in JAK2, is a hallmark of several myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[6][7][8][9][10] The most common of these mutations, V617F, leads to constitutive activation of JAK2, driving uncontrolled cell proliferation.[6][7][11] Consequently, JAK2 has emerged as a significant therapeutic target for the treatment of these and other inflammatory and autoimmune diseases.[6][12][13]

Given that sulfamide derivatives of 2-amino-3-methylpyridine have demonstrated inhibitory activity against JAK2, it is plausible that this compound may also function as a JAK2 inhibitor. The formamide group may interact with key residues in the ATP-binding pocket of the JAK2 kinase domain, preventing the binding of ATP and subsequent phosphorylation events, thereby inhibiting the downstream signaling cascade.

Quantitative Data for Structurally Related JAK2 Inhibitors

To provide a framework for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several known small molecule JAK2 inhibitors. This data is derived from various biochemical and cell-based assays and serves as a benchmark for potential future studies on the target compound.

CompoundAssay TypeTarget(s)IC50 (nM)Reference(s)
RuxolitinibBiochemicalJAK1/JAK23.3 / 2.8[12]
FedratinibBiochemicalJAK23[12][14]
PacritinibBiochemicalJAK2/FLT323 / 22[14]
TofacitinibBiochemicalJAK3/JAK1/JAK21 / 20 / 100[13]
LestaurtinibBiochemicalJAK20.4[15]
MomelotinibBiochemicalJAK1/JAK211 / 18[16]
BaricitinibBiochemicalJAK1/JAK25.9 / 5.7[17]
AbrocitinibBiochemicalJAK129[12]

Experimental Protocols

To investigate the hypothesized biological activity of this compound as a JAK2 inhibitor, a series of biochemical and cell-based assays can be employed. The following protocols provide detailed methodologies for these key experiments.

Biochemical Assay: In Vitro JAK2 Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified JAK2. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[18]

Objective: To determine the IC50 value of this compound for JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase tracer (Alexa Fluor™ 647-labeled)

  • Kinase buffer

  • ATP

  • This compound (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add the diluted compound, positive control (staurosporine), and vehicle control (DMSO) to the 384-well plate.

  • Kinase/Antibody Mixture: Prepare a solution of recombinant JAK2 enzyme and the Eu-anti-tag antibody in kinase buffer. Add this mixture to all wells.

  • Tracer Addition: Prepare a solution of the kinase tracer in kinase buffer and add it to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19][20]

Cell-Based Assay: STAT3 Phosphorylation Assay in a Human Cell Line

This assay assesses the ability of the test compound to inhibit the JAK2-mediated phosphorylation of STAT3 in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting the JAK-STAT pathway.

Materials:

  • Human cell line expressing a relevant cytokine receptor (e.g., TF-1 cells)

  • Cell culture medium and supplements

  • Cytokine (e.g., Erythropoietin - EPO)

  • This compound (test compound)

  • Lysis buffer

  • Phospho-STAT3 (Tyr705) and total STAT3 antibodies

  • ELISA or Western blot reagents

  • 96-well plates

Procedure:

  • Cell Culture and Seeding: Culture the chosen cell line according to standard protocols and seed into 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., EPO) to activate the JAK-STAT pathway for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells and add lysis buffer to extract cellular proteins.

  • Detection of Phospho-STAT3:

    • ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated STAT3 and total STAT3 in the cell lysates.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for phospho-STAT3 and total STAT3.

  • Data Analysis: Normalize the phospho-STAT3 signal to the total STAT3 signal. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the hypothesized mechanism of action of this compound within the JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active JAK2 (active) JAK2_inactive->JAK2_active 3. JAK2 Activation (trans-phosphorylation) STAT_inactive STAT JAK2_active->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Compound N-(3-Methylpyridin-2-yl) formamide Compound->JAK2_active Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation

Caption: Hypothesized inhibition of the JAK-STAT pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the potential of a novel compound as a JAK2 inhibitor.

Experimental_Workflow Start Hypothesis: Compound is a JAK2 inhibitor Biochemical_Assay Biochemical Assay: In Vitro Kinase Inhibition Start->Biochemical_Assay IC50_Determination_Biochemical Determine Biochemical IC50 Biochemical_Assay->IC50_Determination_Biochemical Cell_Based_Assay Cell-Based Assay: STAT Phosphorylation IC50_Determination_Biochemical->Cell_Based_Assay If active IC50_Determination_Cellular Determine Cellular IC50 Cell_Based_Assay->IC50_Determination_Cellular Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination_Cellular->Selectivity_Profiling If active In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Selectivity_Profiling->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A streamlined workflow for the preclinical evaluation of a potential JAK2 inhibitor.

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, its structural relationship to known JAK2 inhibitors provides a strong rationale for its investigation as a potential modulator of the JAK-STAT signaling pathway. This technical guide has outlined the key aspects of this hypothesis, including the biological context, potential mechanism of action, and detailed experimental protocols for its validation. The provided information is intended to empower researchers and drug development professionals to explore the therapeutic potential of this and other novel small molecules targeting the JAK-STAT cascade, with the ultimate goal of developing new treatments for a range of debilitating diseases.

References

N-(3-Methylpyridin-2-yl)formamide: A Technical Overview of its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(3-Methylpyridin-2-yl)formamide, a substituted pyridine derivative, holds significance as a chemical intermediate in various synthetic applications. While a detailed historical account of its initial discovery remains elusive in publicly accessible records, its synthesis and properties can be understood through established principles of organic chemistry and analogy to related compounds. This technical guide provides a comprehensive overview of the plausible synthetic routes, experimental protocols, and physicochemical characteristics of this compound, catering to researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₇H₈N₂O and a molecular weight of 136.15 g/mol .[1] Its structure features a formamide group attached to the 2-position of a 3-methylpyridine ring.

PropertyValueReference
CAS Number4931-46-8[1]
Molecular FormulaC₇H₈N₂O[1]
Molecular Weight136.15 g/mol [1]

Synthesis

The primary route for the synthesis of this compound involves the formylation of its corresponding amine precursor, 2-amino-3-methylpyridine. Several general methods for the formylation of amines have been described in the chemical literature and can be adapted for this specific transformation.

Experimental Protocol: Formylation of 2-Amino-3-methylpyridine

This protocol is based on established methods for the formylation of aromatic amines using a mixture of formic acid and acetic anhydride, which generates the active formylating agent, acetic formic anhydride, in situ.[2]

Materials:

  • 2-Amino-3-methylpyridine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heat source

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methylpyridine (1.0 equivalent) in toluene.

  • Cool the flask in an ice bath.

  • In a separate flask, prepare acetic formic anhydride by slowly adding acetic anhydride (1.2 equivalents) to formic acid (2.0 equivalents) with stirring, while maintaining the temperature below 10 °C.

  • Slowly add the freshly prepared acetic formic anhydride solution to the stirred solution of 2-amino-3-methylpyridine.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product may be purified by recrystallization or column chromatography.

Expected Yield:

Yields for formylation reactions of this type are typically in the range of 80-95%, depending on the purity of the starting materials and the reaction conditions.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2-Amino-3-methylpyridine Formylation Formylation Reaction Reactant1->Formylation Reactant2 Formic Acid Reactant2->Formylation Reactant3 Acetic Anhydride Reactant3->Formylation Workup Aqueous Workup & Extraction Formylation->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Based on a comprehensive review of publicly available scientific literature, there is no specific information regarding the biological activity or the mechanism of action of this compound. Studies on its pharmacological properties and its effects on signaling pathways have not been reported. The broader class of pyridine derivatives is known to exhibit a wide range of biological activities, but specific data for this compound is lacking.[3]

Conclusion

This compound is a readily accessible compound through the formylation of 2-amino-3-methylpyridine. While its specific discovery and historical development are not well-documented, its synthesis follows established and reliable chemical transformations. The lack of data on its biological activity presents an opportunity for future research to explore the potential pharmacological applications of this and related formamidopyridine derivatives. The detailed synthetic protocol and physicochemical data provided in this guide serve as a valuable resource for researchers interested in the synthesis and further investigation of this compound.

References

Methodological & Application

n-(3-Methylpyridin-2-yl)formamide as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methylpyridin-2-yl)formamide is a heterocyclic organic compound with potential applications in organic synthesis, particularly as a precursor for more complex molecular architectures. While its direct application as a reagent is not extensively documented in publicly available literature, its structure suggests potential utility as a formylating agent or as an intermediate in the synthesis of fused heterocyclic systems, analogous to its substituted derivatives. This document provides a detailed protocol for the synthesis of this compound and discusses its potential, yet currently theoretical, applications in organic synthesis based on the reactivity of similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 4931-46-8[1][2]
Molecular Formula C₇H₈N₂O[1][2]
Molecular Weight 136.15 g/mol [1][2]
Appearance White to off-white solid (predicted)General chemical knowledge
Solubility Soluble in dichloromethane and methanol.[2]

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound is the formylation of 2-amino-3-methylpyridine. Several general methods for the formylation of amines can be adapted for this specific transformation.[3] A common and effective method involves the use of formic acid.

Reaction Scheme:

G 2-amino-3-methylpyridine 2-Amino-3-methylpyridine product This compound 2-amino-3-methylpyridine->product Toluene, reflux (Dean-Stark) formic_acid HCOOH formic_acid->product water H₂O

Caption: Synthesis of this compound.

Protocol:

  • Reagents and Equipment:

    • 2-amino-3-methylpyridine

    • Formic acid

    • Toluene

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Heating mantle

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

  • Procedure:

    • To a solution of 2-amino-3-methylpyridine (1.0 eq) in toluene, add formic acid (1.5 - 2.0 eq).

    • Equip the reaction flask with a Dean-Stark trap and a reflux condenser.

    • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any excess formic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Note: This is a general procedure and may require optimization for scale and purity requirements.

Potential Applications in Organic Synthesis

While specific examples of this compound as a reagent are scarce, its chemical structure suggests several potential applications.

Intermediate for Fused Heterocycles

The bromo-substituted analog, N-(5-bromo-3-methylpyridin-2-yl)formamide, is a key intermediate in the synthesis of the BCL-2 inhibitor Venetoclax.[4] In this synthesis, the formamide group participates in a base-mediated intramolecular condensation to form a 7-azaindole core.[4] This suggests that this compound could similarly serve as a precursor for the synthesis of 7-azaindole derivatives.

G cluster_0 Potential Synthetic Pathway A This compound B Cyclization (e.g., base-mediated) A->B Precursor C 7-Methyl-7H-pyrrolo[2,3-b]pyridine (7-Azaindole derivative) B->C Product G cluster_1 Hypothetical Vilsmeier-Haack Application D This compound E Activation (e.g., POCl₃) D->E F Vilsmeier Reagent (Electrophile) E->F H Formylated Aromatic Product F->H G Electron-Rich Aromatic Compound G->H Electrophilic Aromatic Substitution

References

Application Notes and Protocols for N-(3-Methylpyridin-2-yl)formamide and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methylpyridin-2-yl)formamide and its derivatives are important scaffolds in medicinal chemistry. While direct biological activity data for the parent compound is not extensively reported in publicly available literature, its structural analogs, particularly halogenated derivatives, serve as critical intermediates in the synthesis of high-value therapeutic agents. This document focuses on the well-documented application of a key analog, N-(5-bromo-3-methylpyridin-2-yl)formamide, as a pivotal building block in the synthesis of the BCL-2 inhibitor, Venetoclax.

Application Notes

Role as a Key Synthetic Intermediate

The primary and most significant application of the this compound scaffold is in the synthesis of complex heterocyclic systems. The bromo-derivative, N-(5-bromo-3-methylpyridin-2-yl)formamide, is a crucial intermediate in the manufacturing of Venetoclax (ABT-199), a potent and selective BCL-2 inhibitor.[1] Venetoclax is an approved medication for the treatment of chronic lymphocytic leukemia (CLL) and other hematological malignancies.[1]

The formamide group in N-(5-bromo-3-methylpyridin-2-yl)formamide plays a critical role in directing the subsequent intramolecular cyclization to form the 7-azaindole core structure, which is central to the pharmacophore of Venetoclax.[1] The methyl and bromo substituents on the pyridine ring are essential for the correct assembly and subsequent functionalization of the final drug molecule.

Mechanism of Action of the Target Therapeutic: Venetoclax

Venetoclax functions by inhibiting B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein. In many cancers, BCL-2 is overexpressed, preventing cancer cells from undergoing programmed cell death (apoptosis). By binding to BCL-2, Venetoclax liberates pro-apoptotic proteins, thereby restoring the natural process of apoptosis in malignant cells. The synthesis of the 7-azaindole core, enabled by the N-(5-bromo-3-methylpyridin-2-yl)formamide intermediate, is thus integral to the development of this life-saving therapy.

Quantitative Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Application
This compound4931-46-8C7H8N2O136.15Research chemical
N-(5-bromo-3-methylpyridin-2-yl)formamideNot AvailableC7H7BrN2O215.05Intermediate in Venetoclax synthesis[1]
2-Amino-5-bromo-3-methylpyridineNot AvailableC6H7BrN2187.04Precursor for N-(5-bromo-3-methylpyridin-2-yl)formamide synthesis

Experimental Protocols

Protocol 1: Synthesis of N-(5-bromo-3-methylpyridin-2-yl)formamide

This protocol describes the formylation of 2-amino-5-bromo-3-methylpyridine to yield N-(5-bromo-3-methylpyridin-2-yl)formamide.[1]

Materials:

  • 2-Amino-5-bromo-3-methylpyridine

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • 1,2-Dichloroethane or acetonitrile (solvent)

  • Ethylene glycol dimethyl ether (for recrystallization)

  • Standard laboratory glassware for reflux reactions

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-5-bromo-3-methylpyridine in 1,2-dichloroethane or acetonitrile.

  • Add trimethyl orthoformate to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 2 mol%).

  • Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for a sufficient time to ensure complete conversion (monitoring by TLC or LC-MS is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethylene glycol dimethyl ether, to achieve high purity (>99%).[1]

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Yield: Approximately 84% (based on analogous intermediates).[1]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_cyclization Core Formation cluster_final Final Product Precursor 2-Amino-5-bromo-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine N-(5-bromo-3-methylpyridin-2-yl)formamide N-(5-bromo-3-methylpyridin-2-yl)formamide 2-Amino-5-bromo-3-methylpyridine->N-(5-bromo-3-methylpyridin-2-yl)formamide Formylation 5-bromo-7-azaindole 5-bromo-7-azaindole N-(5-bromo-3-methylpyridin-2-yl)formamide->5-bromo-7-azaindole Cyclization Venetoclax Precursor Venetoclax Precursor 5-bromo-7-azaindole->Venetoclax Precursor

Caption: Synthetic pathway from 2-amino-5-bromo-3-methylpyridine to a Venetoclax precursor.

BCL2_Pathway BCL2 BCL-2 Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BAX, BAK) BCL2->Pro_Apoptotic Inhibits Apoptosis Apoptosis (Cell Death) Pro_Apoptotic->Apoptosis Induces Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Simplified mechanism of action of Venetoclax in promoting apoptosis.

References

Application Notes and Protocols: N-(3-Methylpyridin-2-yl)formamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(3-methylpyridin-2-yl)formamide as a key intermediate in the synthesis of various medicinally relevant heterocyclic compounds. Detailed protocols for its preparation and subsequent transformations into valuable fused pyridine systems are presented, supported by quantitative data and reaction pathways.

Introduction

This compound is a versatile building block for the construction of fused heterocyclic systems, particularly those containing a pyridine ring. The presence of the formamide group ortho to the pyridine nitrogen and adjacent to a methyl group provides a unique chemical handle for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This document outlines the synthesis of this compound and its application in the preparation of 7-azaindoles and pyrido[2,3-d]pyrimidines.

Synthesis of this compound

The parent compound, this compound, can be efficiently synthesized from commercially available 2-amino-3-methylpyridine. A related bromo-substituted analog, N-(5-bromo-3-methylpyridin-2-yl)formamide, is a known key intermediate in the synthesis of the BCL-2 inhibitor Venetoclax, highlighting the industrial relevance of this synthetic transformation.[1]

General Workflow for the Synthesis of this compound

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Formylation Formylation 2-Amino-3-methylpyridine->Formylation Formylating_Agent Formylating Agent (e.g., Trimethyl orthoformate) Formylating_Agent->Formylation Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Formylation Product_Node This compound Formylation->Product_Node cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product This compound This compound Cyclization Intramolecular Cyclization This compound->Cyclization Dehydrating_Agent Dehydrating Agent (e.g., POCl3) Dehydrating_Agent->Cyclization Base Base (e.g., NaH, KOtBu) Base->Cyclization Product_Node 7-Azaindole Cyclization->Product_Node cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Active_Methylene Active Methylene Compound (e.g., Malononitrile, Ethyl cyanoacetate) Active_Methylene->Cyclocondensation Base_Catalyst Base Catalyst (e.g., Piperidine, NaOEt) Base_Catalyst->Cyclocondensation Product_Node 4-Amino-8-methyl- pyrido[2,3-d]pyrimidine Cyclocondensation->Product_Node

References

N-(3-Methylpyridin-2-yl)formamide as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-methylpyridin-2-yl)formamide is a pyridine-based organic compound with potential applications as a bidentate ligand in coordination chemistry. While its primary documented use is as an intermediate in pharmaceutical synthesis, its structural features—a pyridine nitrogen and a formamide group—suggest its capability to form stable coordination complexes with various transition metals. This document provides an overview of its potential as a ligand, drawing parallels with structurally similar compounds, and offers generalized protocols for the synthesis and characterization of its metal complexes. Due to a scarcity of published research on the coordination chemistry of this specific ligand, this note serves as a foundational guide for researchers interested in exploring its properties.

Introduction

Pyridine-based ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. These complexes have found applications in catalysis, materials science, and as therapeutic agents. This compound features two potential coordination sites: the pyridine ring nitrogen and the formamide oxygen or nitrogen. This bidentate chelation can lead to the formation of stable 5-membered chelate rings with metal centers. The methyl group at the 3-position of the pyridine ring can introduce steric and electronic effects that may influence the stability, structure, and reactivity of the resulting coordination complexes.

While specific studies on the coordination complexes of this compound are limited, research on analogous pyridyl-formamide and pyridyl-imine ligands provides a framework for understanding its potential behavior.

Potential Coordination Modes

This compound can exhibit different coordination modes depending on the metal ion, reaction conditions, and the presence of other ligands. The most probable coordination is as a bidentate N,N'- or N,O-chelating ligand.

Figure 1: Potential bidentate coordination modes of this compound.

Synthesis of this compound

The ligand can be synthesized via the formylation of 2-amino-3-methylpyridine. A general protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-3-methylpyridine

  • Formic acid

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-amino-3-methylpyridine (1 equivalent) in toluene.

  • Add formic acid (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and continue heating until the calculated amount of water is collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess formic acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

G start Start: 2-amino-3-methylpyridine + Formic Acid in Toluene reflux Reflux with Dean-Stark Trap start->reflux Heat cool Cool to Room Temperature reflux->cool wash Wash with sat. NaHCO3 solution cool->wash dry Dry organic layer (anhyd. MgSO4) wash->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Recrystallization/ Chromatography) evaporate->purify product Product: This compound purify->product G start Start: Dissolve Ligand (L) and Metal Salt (MX2) in solvent mix Mix Solutions start->mix react Stir/Heat mix->react isolate Isolate Product (Filtration or Evaporation) react->isolate wash Wash with Cold Solvent isolate->wash dry Dry Product wash->dry characterize Characterization (Spectroscopy, X-ray, etc.) dry->characterize

Application Notes and Protocols for N-(3-Methylpyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methylpyridin-2-yl)formamide is a heterocyclic organic compound with the chemical formula C₇H₈N₂O. While its direct biological activities are not extensively documented, its structural motif is of significant interest in medicinal chemistry and drug discovery. This document provides detailed protocols for the synthesis of this compound and its potential application as a key intermediate in the synthesis of novel kinase inhibitors. Furthermore, a representative experimental protocol for evaluating the biological activity of a derived compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is presented.

Introduction

Pyridine and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The pyridine ring system is a common feature in molecules designed to interact with various biological targets, including enzymes and receptors. This compound serves as a valuable building block for the synthesis of more complex pyridine-containing molecules. A closely related analog, N-(5-bromo-3-methylpyridin-2-yl)formamide, is a critical intermediate in the industrial synthesis of Venetoclax, a potent BCL-2 inhibitor used in cancer therapy, highlighting the importance of this class of compounds in pharmaceutical development[1].

This application note will detail the synthesis of this compound from 2-amino-3-methylpyridine. Subsequently, a protocol for its conversion to a hypothetical pyridine-urea derivative will be described, as pyridine-ureas have demonstrated significant potential as anticancer agents, notably as inhibitors of VEGFR-2[2]. Finally, a standard in vitro assay for assessing the VEGFR-2 inhibitory activity of the synthesized derivative is provided.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 4931-46-8
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in methanol, ethanol, and DMSO

Table 2: Representative Biological Activity of a Hypothetical Pyridine-Urea Derivative (PU-1)

CompoundTargetAssay TypeIC₅₀ (µM)
PU-1 VEGFR-2Kinase Glo® Assay5.0 ± 1.91[2]
Sorafenib (Control) VEGFR-2Kinase Glo® Assay4.50[2]

Note: The data for PU-1 is hypothetical and based on reported activities of similar pyridine-urea compounds for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous N-(5-bromo-3-methylpyridin-2-yl)formamide[1].

Materials:

  • 2-Amino-3-methylpyridine

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • Acetonitrile (solvent)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in acetonitrile, add trimethyl orthoformate (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Protocol 2: Synthesis of a Hypothetical Pyridine-Urea Derivative (PU-1)

This protocol outlines the synthesis of a hypothetical pyridine-urea derivative for biological testing, based on general methods for urea synthesis.

Materials:

  • This compound

  • Hydrochloric acid (4M in dioxane)

  • Desired isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Deprotection of the formamide: Dissolve this compound (1.0 eq) in 4M HCl in dioxane. Stir the mixture at room temperature for 1-2 hours to afford 2-amino-3-methylpyridine hydrochloride. The product can be isolated by filtration or by evaporation of the solvent.

  • Urea formation: Suspend 2-amino-3-methylpyridine hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature.

  • Add the desired isocyanate (e.g., 4-chlorophenyl isocyanate) (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyridine-urea derivative (PU-1).

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of the synthesized pyridine-urea derivative (PU-1) against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • PU-1 (dissolved in DMSO)

  • Sorafenib (positive control, dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of PU-1 and Sorafenib in DMSO.

  • In a 96-well plate, add 5 µL of the compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control.

  • Add 10 µL of the substrate solution (Poly(Glu, Tyr) 4:1) to each well.

  • Add 10 µL of the VEGFR-2 enzyme solution to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final concentration of ATP should be close to its Km for VEGFR-2.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 35 µL of the Kinase-Glo® reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow cluster_synthesis1 Protocol 1: Synthesis of this compound cluster_synthesis2 Protocol 2: Synthesis of Pyridine-Urea Derivative (PU-1) A 2-Amino-3-methylpyridine B Formylation (Trimethyl orthoformate, p-TsOH) A->B C This compound B->C D This compound E Deprotection (HCl in Dioxane) D->E F 2-Amino-3-methylpyridine E->F G Urea Formation (Isocyanate, Triethylamine) F->G H Pyridine-Urea Derivative (PU-1) G->H

Caption: Synthetic workflow for this compound and its derivative.

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PU1 Pyridine-Urea Derivative (PU-1) PU1->VEGFR2 Inhibits Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation Promotes Akt Akt PI3K->Akt Activates Akt->Proliferation Promotes

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a pyridine-urea derivative.

References

Application Notes and Protocols: N-(3-Methylpyridin-2-yl)formamide as a Versatile Building Block for Novel Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(3-Methylpyridin-2-yl)formamide is a substituted pyridine derivative that holds significant potential as a versatile building block in the synthesis of novel molecules for pharmaceutical and agrochemical applications. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The presence of a formamide group and a methyl group on the pyridine ring offers multiple reaction sites for further functionalization, enabling the creation of diverse molecular architectures. This document provides an overview of the applications of a closely related analog, N-(5-bromo-3-methylpyridin-2-yl)formamide, as a key intermediate in the synthesis of the BCL-2 inhibitor Venetoclax, and outlines protocols and potential research directions for the development of new chemical entities based on the this compound core.[3]

Key Applications and Research Directions

The strategic placement of substituents on the this compound scaffold makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds.

1. Synthesis of Fused Heterocycles: The formamide group can participate in intramolecular cyclization reactions to form fused bicyclic systems, such as azaindoles. This is exemplified by the synthesis of 5-bromo-7-azaindole from N-(5-bromo-3-methylpyridin-2-yl)formamide, a critical step in the production of Venetoclax.[3]

2. Precursor for Bioactive Molecules: Pyridine derivatives are known to exhibit a wide range of biological activities. Novel molecules derived from this compound could be explored as potential:

  • Kinase Inhibitors: Substituted pyridines are core components of many kinase inhibitors. For instance, arylpyridin-2-yl guanidine derivatives have been identified as novel inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a potential therapeutic target in inflammatory diseases like asthma.[4]

  • Anticancer Agents: The pyridine ring is a common motif in anticancer drugs.[2] Derivatives can be designed to target various cancer-related pathways.

  • Antimicrobial Agents: Pyridine derivatives have shown promise as antibacterial and antifungal agents.

3. Ligands for Metal Complexes: The nitrogen atom of the pyridine ring can act as a ligand to form coordination complexes with various metal ions. These complexes can have applications in catalysis and materials science, and some have demonstrated biological activity.[5][6]

Physicochemical and Spectroscopic Data

PropertyValueReference Compound
Molecular Formula C7H7BrN2ON-(5-bromo-3-methylpyridin-2-yl)formamide
Molecular Weight 215.05 g/mol N-(5-bromo-3-methylpyridin-2-yl)formamide
Melting Point 70–75°C (inferred)5-Bromo-N-methylpyridin-2-amine
Boiling Point ~245°C (decomposes, inferred)Analogous pyridines
Solubility Soluble in polar aprotic solventsN-(5-bromo-3-methylpyridin-2-yl)formamide

Spectroscopic analysis is crucial for the characterization of novel molecules. Typical techniques for pyridine derivatives include:

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the formamide C=O and N-H vibrations.

Experimental Protocols

The following protocols are based on the synthesis of N-(5-bromo-3-methylpyridin-2-yl)formamide and can be adapted for this compound.

Protocol 1: Synthesis of N-(5-bromo-3-methylpyridin-2-yl)formamide[3]

This protocol describes the formylation of 2-amino-3-methyl-5-bromopyridine.

Materials:

  • 2-amino-3-methyl-5-bromopyridine

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • 1,2-Dichloroethane or acetonitrile (solvent)

  • Ethylene glycol dimethyl ether (for recrystallization)

Procedure:

  • To a solution of 2-amino-3-methyl-5-bromopyridine in 1,2-dichloroethane, add trimethyl orthoformate.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 2 mol%).

  • Heat the reaction mixture to reflux (80–100°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethylene glycol dimethyl ether to obtain N-(5-bromo-3-methylpyridin-2-yl)formamide with >99% purity.[3]

Expected Yield: Approximately 84%.[3]

Protocol 2: Intramolecular Cyclization to form 5-bromo-7-azaindole[3]

This protocol describes the base-mediated intramolecular condensation of N-(5-bromo-3-methylpyridin-2-yl)formamide.

Materials:

  • N-(5-bromo-3-methylpyridin-2-yl)formamide

  • Strong base (e.g., potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

  • Dissolve N-(5-bromo-3-methylpyridin-2-yl)formamide in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a strong base (e.g., potassium tert-butoxide) to the solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic_Workflow cluster_start Starting Material cluster_formylation Formylation cluster_cyclization Intramolecular Cyclization cluster_further_functionalization Further Functionalization 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine This compound This compound 2-Amino-3-methylpyridine->this compound Trimethyl Orthoformate, Acid Catalyst 7-Azaindole Derivative 7-Azaindole Derivative This compound->7-Azaindole Derivative Strong Base Novel Bioactive Molecules Novel Bioactive Molecules 7-Azaindole Derivative->Novel Bioactive Molecules Cross-coupling, Substitution, etc.

Caption: Synthetic workflow for the utilization of this compound.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Stress/Mitogen Stress/Mitogen Receptor Receptor Stress/Mitogen->Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade MSK1 MSK1 MAPK Cascade->MSK1 NF-κB NF-κB MSK1->NF-κB Phosphorylation Gene Transcription\n(Inflammation) Gene Transcription (Inflammation) NF-κB->Gene Transcription\n(Inflammation) Novel Pyridine Derivative\n(MSK1 Inhibitor) Novel Pyridine Derivative (MSK1 Inhibitor) Novel Pyridine Derivative\n(MSK1 Inhibitor)->MSK1

Caption: Potential inhibition of the MSK1 signaling pathway by novel pyridine derivatives.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel heterocyclic compounds. By leveraging established synthetic methodologies, such as those used for its brominated analog in the synthesis of Venetoclax, researchers can access a wide range of molecular scaffolds. The inherent biological potential of the pyridine nucleus suggests that derivatives of this compound are attractive candidates for discovery programs targeting a variety of diseases, including cancer and inflammatory disorders. The protocols and research directions outlined in this document provide a foundation for scientists to explore the full potential of this valuable chemical intermediate.

References

Application Notes & Protocols: Step-by-Step Synthesis of N-(3-Methylpyridin-2-yl)formamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-(3-methylpyridin-2-yl)formamide and its derivatives. This class of compounds serves as a crucial building block in medicinal chemistry, notably as intermediates in the synthesis of kinase inhibitors and other biologically active molecules. The following sections detail two primary synthetic methodologies, data presentation for expected outcomes, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Synthesis Overview

The core transformation involves the formylation of 2-amino-3-methylpyridine. This can be efficiently achieved through several methods, with two of the most common and scalable approaches being:

  • Method A: Reaction with trimethyl orthoformate under acidic catalysis.

  • Method B: Direct formylation using formic acid.

The general reaction scheme is as follows:

Experimental Protocols

Method A: Formylation using Trimethyl Orthoformate

This method is highly efficient and suitable for large-scale synthesis, adapted from procedures used for analogous compounds.[1]

Materials and Reagents:

  • 2-Amino-3-methylpyridine

  • Trimethyl orthoformate (HC(OCH₃)₃)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Acetonitrile or 1,2-Dichloroethane (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-methylpyridine (1.0 eq).

  • Solvent and Reagent Addition: Add acetonitrile or 1,2-dichloroethane as the solvent (approximately 5-10 mL per gram of the amine). Add trimethyl orthoformate (1.5-2.0 eq) to the mixture.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).[1]

  • Reaction: Heat the reaction mixture to reflux (80–100°C) and maintain for 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the final product.

Method B: Formylation using Formic Acid

This protocol offers a convenient and often solvent-free approach to N-formylation.[2][3]

Materials and Reagents:

  • 2-Amino-3-methylpyridine

  • Formic acid (85-98% purity)

  • Toluene (optional, for azeotropic water removal)

  • Saturated sodium carbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Dean-Stark trap (if using toluene)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure (Solvent-Free):

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-methylpyridine (1.0 eq) and formic acid (2.0 eq).

  • Reaction: Heat the mixture to 60-80°C for 40-90 minutes.[2] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add saturated sodium carbonate solution to neutralize the excess formic acid until effervescence ceases.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in Method A.

Procedure (with Toluene): [3]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-amino-3-methylpyridine (1.0 eq), formic acid (1.0-1.2 eq), and toluene.

  • Reaction: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing for 4-9 hours until no more water is collected.[3]

  • Work-up and Purification: Follow steps 3-6 from the solvent-free procedure above.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound derivatives.

Table 1: Summary of Synthetic Protocols

ParameterMethod A: Trimethyl OrthoformateMethod B: Formic Acid (Solvent-Free)
Formylating Agent Trimethyl orthoformateFormic acid
Catalyst p-Toluenesulfonic acidNone required (or acid catalysts like MTSA)[2]
Solvent Acetonitrile or 1,2-DichloroethaneNone
Temperature 80–100°C (Reflux)[1]60–80°C[2]
Reaction Time 2–4 hours40–90 minutes
Yield Good to Excellent (~84% based on analogs)[1]Good to Excellent

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Off-white to light yellow solid
Purity (after purification) >98%

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 2-Amino-3-methylpyridine rxn_setup Reaction Setup in Flask start->rxn_setup reagents Formylating Agent (e.g., Trimethyl Orthoformate or Formic Acid) reagents->rxn_setup heating Heating and Stirring (Reflux or 60-80°C) rxn_setup->heating monitoring TLC Monitoring heating->monitoring workup Quenching & Extraction monitoring->workup Reaction Complete drying Drying and Concentration workup->drying purification Purification (Chromatography/Recrystallization) drying->purification end_product Pure this compound purification->end_product

Caption: General experimental workflow for the synthesis of this compound.

Potential Signaling Pathway Application

Derivatives containing the pyridinyl-imidazole scaffold have been identified as potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in inflammatory signaling pathways. This compound serves as a precursor to more complex structures that could target such kinases.

G cluster_upstream Upstream Activators cluster_pathway p38 MAPK Cascade stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1) mkk MAPKKs (MKK3/6) stress->mkk p38 p38 MAPK mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., ATF-2, MK2) p38->substrates Phosphorylation response Inflammatory Response (Cytokine Production) substrates->response inhibitor N-(pyridin-2-yl) based Inhibitor inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway, a potential target for pyridinyl-based inhibitors.

References

Application Notes and Protocols for the Analysis of N-(3-Methylpyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methylpyridin-2-yl)formamide is a chemical compound with potential applications in pharmaceutical synthesis and drug development. As with any active pharmaceutical ingredient (API) or intermediate, robust and reliable analytical methods are crucial for ensuring its identity, purity, and quantity in various matrices. This document provides detailed, proposed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and confirmation.

Proposed Analytical Methods

Two primary analytical techniques are proposed for the analysis of this compound:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This method is suitable for the routine quantification of the analyte in bulk materials and formulated products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides a high degree of selectivity and sensitivity, making it ideal for the identification of this compound and the characterization of potential impurities, especially in complex matrices.

Quantitative Data Summary (Hypothetical)

The following tables summarize the type of quantitative data that should be generated during the validation of the proposed analytical methods. The values presented are for illustrative purposes only and must be experimentally determined.

Table 1: Hypothetical HPLC Method Validation Parameters

ParameterHypothetical ValueAcceptance Criteria (Typical)
Linearity (r²)> 0.999≥ 0.995
Limit of Detection (LOD)0.05 µg/mLTo be determined
Limit of Quantification (LOQ)0.15 µg/mLTo be determined
Accuracy (% Recovery)98.0 - 102.0%95.0 - 105.0%
Precision (% RSD)< 2.0%≤ 5.0%

Table 2: Hypothetical GC-MS Method Validation Parameters

ParameterHypothetical ValueAcceptance Criteria (Typical)
Limit of Detection (LOD)1 ng/mLTo be determined
Precision (% RSD of peak area)< 5.0%≤ 15.0%

Experimental Protocols

Proposed RP-HPLC Method for Quantification

This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of this compound.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid (reagent grade)

  • 0.45 µm syringe filters

4.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

4.1.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions, 5% B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol). Dilute with the mobile phase to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4.1.4. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Proposed GC-MS Method for Identification and Confirmation

This protocol describes a GC-MS method for the identification and confirmation of this compound.

4.2.1. Materials and Reagents

  • This compound reference standard

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Helium (ultra-high purity)

4.2.2. Instrumentation and Analytical Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

4.2.3. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol or dichloromethane in a volumetric flask.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent to achieve a concentration of approximately 100 µg/mL. If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

4.2.4. Data Analysis

Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard. The mass spectrum should exhibit a characteristic molecular ion peak and fragmentation pattern.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock Solution (1 mg/mL) prep_work Prepare Working Standards (0.1-100 µg/mL) prep_std->prep_work inject Inject Samples and Standards (10 µL) prep_work->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->inject detect UV Detection at 254 nm inject->detect cal_curve Generate Calibration Curve detect->cal_curve quant Quantify Analyte in Sample cal_curve->quant

Caption: Proposed workflow for the quantitative analysis of this compound by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_std Prepare Standard Solution (100 µg/mL) inject Inject Standard and Sample prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject gcms_system GC-MS System Setup (HP-5ms Column, Temp Program) gcms_system->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect compare_rt Compare Retention Times detect->compare_rt compare_ms Compare Mass Spectra detect->compare_ms identify Confirm Analyte Identity compare_rt->identify compare_ms->identify

Caption: Proposed workflow for the identification of this compound by GC-MS.

Application Notes and Protocols: N-(3-Methylpyridin-2-yl)formamide in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methylpyridin-2-yl)formamide is a key chemical intermediate with significant applications in the synthesis of complex heterocyclic scaffolds used in pharmaceutical development. While not an active pharmaceutical ingredient (API) itself, its unique structure makes it a valuable building block for the creation of potent and selective drug candidates. This document provides an overview of its primary application as a precursor to 7-azaindole derivatives, which are prominent in the development of kinase inhibitors for oncology and inflammatory diseases. Detailed protocols for the synthesis of this compound and its subsequent conversion to a 7-azaindole core are provided, along with a discussion of the relevant signaling pathways targeted by the final drug molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 4931-46-8[1]
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]

Core Application: Intermediate in 7-Azaindole Synthesis

The primary utility of this compound in pharmaceutical research lies in its role as a precursor for the synthesis of the 7-azaindole scaffold. 7-Azaindoles are bicyclic heteroaromatic compounds that are considered "privileged structures" in medicinal chemistry due to their ability to mimic the purine core of ATP and form key hydrogen bonding interactions with the hinge region of protein kinases.[1][2][3] This property has led to the development of numerous kinase inhibitors with applications in oncology and the treatment of inflammatory diseases.[2][3][4][5]

The formamide group in this compound is crucial as it facilitates the subsequent cyclization step to form the pyrrole ring of the azaindole. A common synthetic strategy involves the formylation of 2-amino-3-methylpyridine to yield this compound, followed by a base-mediated intramolecular condensation to afford the 7-azaindole core.

Below is a diagram illustrating the logical workflow from the starting material to the final therapeutic application.

G cluster_synthesis Synthesis Pathway cluster_application Pharmaceutical Application 2-amino-3-methylpyridine 2-amino-3-methylpyridine This compound This compound 2-amino-3-methylpyridine->this compound Formylation 7-Azaindole Scaffold 7-Azaindole Scaffold This compound->7-Azaindole Scaffold Cyclization Kinase Inhibitor Kinase Inhibitor 7-Azaindole Scaffold->Kinase Inhibitor Drug Design & Synthesis Oncology / Inflammation Oncology / Inflammation Kinase Inhibitor->Oncology / Inflammation Therapeutic Use

Workflow from intermediate to therapeutic application.

Experimental Protocols

Protocol 1: Synthesis of this compound via Formylation of 2-Amino-3-methylpyridine

This protocol describes the formylation of 2-amino-3-methylpyridine using formic acid. This method is advantageous due to the ready availability and low cost of the formylating agent.

Materials:

  • 2-Amino-3-methylpyridine

  • Formic acid (85% aqueous solution)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add 2-amino-3-methylpyridine (1 equivalent).

  • Add toluene to the flask to create a solution.

  • Add formic acid (1.2 equivalents of 85% aqueous solution) to the reaction mixture.[6]

  • Heat the mixture to reflux and continue heating for 4-9 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[6] Water will be collected in the Dean-Stark trap.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be used in the next step without further purification. If necessary, the product can be purified by column chromatography.[6]

Quantitative Data (Expected):

ParameterValue
Yield >90%
Purity >95% (after purification)
Protocol 2: Synthesis of 7-Azaindole from this compound

This protocol outlines the base-mediated cyclization of this compound to form the 7-azaindole scaffold. This transformation is analogous to the synthesis of 5-bromo-7-azaindole from its corresponding formamide precursor.[4]

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • With stirring, add potassium tert-butoxide (1.1 equivalents) portion-wise to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 7-azaindole can be purified by column chromatography or recrystallization.

Application in Kinase Inhibitor Development

The 7-azaindole scaffold, synthesized from this compound, is a core component of many kinase inhibitors. These inhibitors typically target the ATP-binding site of kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammatory conditions.

Targeted Signaling Pathways

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7] Inhibition of p38 MAPK is a therapeutic strategy for inflammatory diseases like rheumatoid arthritis. Several potent p38 MAPK inhibitors are based on the azaindole scaffold.[4][5]

G Inflammatory Stimuli Inflammatory Stimuli p38 MAPK p38 MAPK Inflammatory Stimuli->p38 MAPK Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) p38 MAPK->Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β)->Inflammation Azaindole-based Inhibitor Azaindole-based Inhibitor Azaindole-based Inhibitor->p38 MAPK

p38 MAPK signaling pathway inhibition.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8][9] Azaindole-based compounds have been developed as potent VEGFR-2 inhibitors, representing a significant class of anti-cancer agents.[10]

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Downstream Signaling (e.g., PI3K/Akt) Downstream Signaling (e.g., PI3K/Akt) VEGFR-2->Downstream Signaling (e.g., PI3K/Akt) Angiogenesis Angiogenesis Downstream Signaling (e.g., PI3K/Akt)->Angiogenesis Azaindole-based Inhibitor Azaindole-based Inhibitor Azaindole-based Inhibitor->VEGFR-2

VEGFR-2 signaling pathway inhibition.

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The 7-azaindole scaffold has been successfully incorporated into potent PI3K inhibitors.[11]

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Azaindole-based Inhibitor Azaindole-based Inhibitor Azaindole-based Inhibitor->PI3K

PI3K/Akt/mTOR signaling pathway inhibition.

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis. Its efficient conversion to the 7-azaindole scaffold provides access to a class of compounds with significant therapeutic potential, particularly as kinase inhibitors. The protocols and pathways detailed in these application notes offer a foundational understanding for researchers and scientists engaged in the discovery and development of novel therapeutics for oncology and inflammatory diseases.

References

Application Note: n-(3-Methylpyridin-2-yl)formamide as a Novel Ligand for the Synthesis of Luminescent Coordination Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note outlines a prospective application of n-(3-Methylpyridin-2-yl)formamide as a versatile ligand for the synthesis of novel coordination polymers (CPs) and metal-organic frameworks (MOFs). While direct applications of this specific molecule in materials science are not yet extensively documented, its chemical structure, featuring both a pyridine nitrogen and a formamide oxygen as potential donor sites, makes it a promising candidate for constructing robust and functional metal-organic materials. We propose a synthetic protocol for a hypothetical copper(II)-based coordination polymer and discuss potential properties and characterization methods based on analogous systems in the literature.

Introduction

Coordination polymers are a class of materials formed by the self-assembly of metal ions or clusters with organic ligands, creating one-, two-, or three-dimensional networks.[1][2] The properties of these materials, including porosity, luminescence, and catalytic activity, are highly tunable by varying the metal center and the organic linker.[3][4] Pyridine-based ligands are widely used in the construction of CPs due to the strong coordinating ability of the pyridine nitrogen.[4][5] Similarly, amide and formamide functionalities can act as effective coordinating groups, typically through the carbonyl oxygen.[6]

This compound possesses both of these key functional groups, suggesting its potential as a bidentate or bridging ligand in the formation of coordination polymers. The relative orientation of the pyridine nitrogen and the formamide oxygen could lead to the formation of stable chelate rings with metal ions, influencing the dimensionality and topology of the resulting framework. This note details a hypothetical synthetic procedure and characterization workflow for a novel coordination polymer utilizing this ligand.

Proposed Application: Synthesis of a 1D Copper(II) Coordination Polymer

We propose the use of this compound as a ligand to synthesize a one-dimensional (1D) coordination polymer with copper(II) acetate. The anticipated coordination mode involves the formation of a 1D chain where the ligand bridges copper centers.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of [Cu(C₇H₈N₂O)(CH₃COO)]₂

Objective: To synthesize a 1D coordination polymer of copper(II) using this compound as a bridging ligand. Solvothermal synthesis is chosen to promote the growth of crystalline material.[7][8][9]

Materials:

  • This compound (C₇H₈N₂O)

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • N,N-Dimethylformamide (DMF)[10]

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Magnetic stir plate and stir bars

  • Filtration apparatus (Büchner funnel, filter paper)

  • Analytical balance

  • pH meter

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol (13.6 mg) of this compound in 5 mL of N,N-Dimethylformamide (DMF).

  • In a separate vial, dissolve 0.1 mmol (20.0 mg) of copper(II) acetate monohydrate in 5 mL of ethanol.

  • Combine the two solutions in the 20 mL reaction vial.

  • Add 0.5 mL of deionized water to the mixture.

  • Cap the vial tightly (or seal the autoclave) and place it in a programmable oven.

  • Heat the mixture to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Allow the oven to cool to room temperature slowly over 24 hours.

  • Blue, needle-like crystals are expected to form.

  • Isolate the crystals by vacuum filtration.

  • Wash the collected crystals sequentially with 5 mL of DMF and 5 mL of ethanol.

  • Dry the product in a desiccator under vacuum for 12 hours.

  • Weigh the final product to determine the yield.

Data Presentation

Table 1: Hypothetical Synthesis Parameters and Results
ParameterValueReference
LigandThis compound-
Metal SaltCopper(II) acetate monohydrate-
Molar Ratio (Ligand:Metal)1:1[11]
Solvent SystemDMF/Ethanol/H₂O (10:10:1 v/v/v)[7]
Reaction Temperature120 °C[7]
Reaction Time48 hours[7]
Expected Results
Product AppearanceBlue, needle-like crystals[12]
Expected Yield~65-75%[11]
Thermal Stability (TGA)Stable up to ~250 °C[13]
Table 2: Anticipated Crystallographic and Spectroscopic Data
ParameterExpected Value / ObservationTechnique
Crystal Data Single-Crystal X-ray Diffraction
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Cu-N (pyridine) bond length~2.0 - 2.1 Å
Cu-O (formamide) bond length~1.9 - 2.0 Å
FT-IR Spectroscopy (cm⁻¹) FT-IR
C=O stretch (free ligand)~1680 cm⁻¹
C=O stretch (coordinated)Shift to lower wavenumber (~1650 cm⁻¹)
Pyridine ring vibrations (coordinated)Shift to higher wavenumbers
Photoluminescence Fluorescence Spectroscopy
Emission Maximum~450-500 nm (Blue-green emission)

Characterization Protocols

Protocol 2: Characterization of the Coordination Polymer

Objective: To confirm the structure, composition, and properties of the synthesized material.

  • Single-Crystal X-ray Diffraction:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα radiation (λ = 0.71073 Å).

    • Solve and refine the structure using appropriate software (e.g., SHELXS, SHELXL). This will determine the crystal structure, bond lengths, and angles.[12]

  • Powder X-ray Diffraction (PXRD):

    • Grind a small sample of the crystalline product into a fine powder.

    • Record the PXRD pattern and compare it with the pattern simulated from the single-crystal X-ray data to confirm phase purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Record the FT-IR spectra of the free ligand and the synthesized coordination polymer.

    • Compare the spectra to identify shifts in the characteristic vibrational frequencies (e.g., C=O stretch, pyridine ring modes) upon coordination to the metal center.[13]

  • Thermogravimetric Analysis (TGA):

    • Heat a small sample of the material under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min.

    • Analyze the resulting TGA curve to determine the thermal stability of the coordination polymer and identify decomposition steps.[13]

  • Elemental Analysis:

    • Determine the weight percentages of Carbon, Hydrogen, and Nitrogen to confirm the empirical formula of the synthesized compound.

  • Photoluminescence Spectroscopy:

    • Record the solid-state excitation and emission spectra of the coordination polymer at room temperature.

    • The luminescent properties may arise from ligand-to-metal charge transfer (LMCT) or intra-ligand transitions.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_isolation Isolation Stage cluster_characterization Characterization Stage s1 Dissolve Ligand in DMF s3 Combine Solutions s1->s3 s2 Dissolve Metal Salt in Ethanol s2->s3 s4 Solvothermal Reaction (120°C, 48h) s3->s4 i1 Cool to RT s4->i1 i2 Filter Crystals i1->i2 i3 Wash with DMF & Ethanol i2->i3 i4 Dry under Vacuum i3->i4 c1 Single-Crystal XRD i4->c1 c2 PXRD i4->c2 c3 FT-IR i4->c3 c4 TGA i4->c4 c5 Elemental Analysis i4->c5 c6 Photoluminescence i4->c6

Caption: Solvothermal synthesis and characterization workflow.

logical_relationship cluster_components Molecular Building Blocks cluster_assembly Self-Assembly Process cluster_product Resulting Material cluster_properties Potential Properties ligand This compound (Ligand) assembly Coordination Bonding (N_pyridine -> Cu) (O_formamide -> Cu) ligand->assembly metal Copper(II) Ion (Metal Node) metal->assembly polymer 1D Coordination Polymer assembly->polymer prop1 Luminescence polymer->prop1 prop2 Thermal Stability polymer->prop2 prop3 Catalytic Activity polymer->prop3

Caption: Formation and potential properties of the coordination polymer.

Conclusion

This compound represents a promising, yet underexplored, building block for the rational design and synthesis of new coordination polymers. The proposed protocols provide a starting point for investigating its coordination chemistry. The resulting materials could exhibit interesting photoluminescent or catalytic properties, warranting further exploration by researchers in materials science and drug development for applications such as sensing or novel delivery platforms.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Methylpyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of N-(3-Methylpyridin-2-yl)formamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 2-amino-3-methylpyridine?

A1: The most common and effective methods for the formylation of 2-amino-3-methylpyridine to yield this compound include:

  • Reaction with Formic Acid: This is a straightforward method that can be performed with or without a catalyst. Using a dehydrating agent or a Dean-Stark trap to remove water can improve the yield.[1]

  • Reaction with a Mixture of Formic Acid and Acetic Anhydride: This in-situ generation of acetic formic anhydride is a potent formylating agent that often leads to high yields.[1]

  • Reaction with Trimethyl Orthoformate: This method, often catalyzed by an acid like p-toluenesulfonic acid, can provide high yields and is suitable for scale-up operations. An analogous synthesis for a similar compound reported a yield of approximately 84%.[2]

  • Use of other formylating agents: Other reagents like chloral or ammonium formate can also be employed for the formylation of amines.[1]

Q2: What is a typical reaction yield for the synthesis of this compound?

A2: While specific yield data for this compound is not extensively published, yields for analogous formylations of substituted 2-aminopyridines are generally reported to be good to excellent. For instance, the formylation of 2-amino-3-methyl-5-bromopyridine using trimethyl orthoformate and p-toluenesulfonic acid catalysis has been reported to achieve yields of around 84%.[2] With optimization, similar or higher yields should be achievable for the target compound.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the formylation reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis comparing the reaction mixture to the starting material (2-amino-3-methylpyridine) will show the consumption of the starting material and the appearance of the product spot. A suitable solvent system for TLC would typically be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate.

Q4: What are the recommended purification methods for this compound?

A4: After the reaction is complete, the crude product can be purified using one or more of the following techniques:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent for recrystallization would need to be determined experimentally, but solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points. Recrystallization from ethylene glycol dimethyl ether has been shown to achieve >99% purity for similar compounds.[2]

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be used. A gradient elution system, for example, from hexane to ethyl acetate, is likely to be effective.

  • Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation could be a viable purification method.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive formylating agent. 2. Insufficient reaction temperature or time. 3. Presence of water in the reaction mixture (for some methods). 4. Catalyst is not active or absent.1. Use a fresh bottle of the formylating agent (e.g., formic acid, acetic anhydride). 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or HPLC. 3. Ensure all glassware is dry and use anhydrous solvents. If using formic acid, consider adding a dehydrating agent or using a Dean-Stark trap. 4. Add the appropriate catalyst (e.g., p-toluenesulfonic acid for trimethyl orthoformate method, or a Lewis acid like ZnCl₂ for formic acid method).[1]
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. The starting material is impure. 3. The formylating agent is not selective. 4. Diformylation of the amino group.1. Lower the reaction temperature and monitor the reaction more closely. 2. Ensure the purity of the starting 2-amino-3-methylpyridine using techniques like NMR or melting point analysis. 3. Consider using a milder or more selective formylating agent. 4. Use a stoichiometric amount of the formylating agent.
Difficulties in Product Isolation/Purification 1. The product is highly soluble in the work-up solvent. 2. The product co-elutes with impurities during column chromatography. 3. The product does not crystallize.1. During aqueous work-up, saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product. Extract with a different organic solvent. 2. Try a different solvent system for column chromatography. A change in the polarity of the eluent system can significantly alter the separation. 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product is an oil, it may be necessary to purify it by column chromatography or distillation.
Inconsistent Yields 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction conditions (temperature, time, stirring rate). 3. Atmospheric moisture affecting the reaction.1. Use reagents and solvents from a reliable source and of a consistent grade. 2. Carefully control all reaction parameters. Use a temperature-controlled heating mantle and consistent stirring. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Experimental Protocols

Method 1: Formylation using Formic Acid

This protocol is based on general procedures for the formylation of amines.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1 equivalent) in toluene.

  • Reagent Addition: Add formic acid (1.5 to 3 equivalents).

  • Reaction: Heat the mixture to reflux. If a Dean-Stark trap is used, water will be collected as it is formed.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the excess formic acid by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Method 2: Formylation using Trimethyl Orthoformate

This protocol is adapted from the synthesis of a structurally similar compound.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1 equivalent) in a suitable solvent such as 1,2-dichloroethane or acetonitrile.[2]

  • Catalyst and Reagent Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents) followed by trimethyl orthoformate (1.2 to 1.5 equivalents).[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C).[2]

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography.

Data Summary

The following table summarizes typical reaction conditions for the formylation of aminopyridines, which can be adapted for the synthesis of this compound.

Formylating AgentCatalystSolventTemperatureTypical YieldReference
Formic AcidNone or Lewis Acid (e.g., ZnCl₂)[1]Toluene or Solvent-freeReflux or 70-80 °CGood to Excellent[1]
Acetic Formic Anhydride (in-situ)None--20 °C to Room TempGood to Excellent[1]
Trimethyl Orthoformatep-Toluenesulfonic acid1,2-Dichloroethane or AcetonitrileReflux (80-100 °C)~84% (analogous)[2]
ChloralNone-Low TemperatureExcellent[1]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup reagents Add 2-amino-3-methylpyridine and Solvent setup->reagents add_formyl Add Formylating Agent (+ Catalyst if needed) reagents->add_formyl heat Heat to Reaction Temperature add_formyl->heat monitor Monitor by TLC/HPLC heat->monitor heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify end Final Product purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction reagent_quality Check Reagent Purity/ Freshness start->reagent_quality temp_time Increase Temperature/ Time? start->temp_time water Reaction Sensitive to Water? reagent_quality->water sol_reagent Use Fresh Reagents reagent_quality->sol_reagent sol_dry Use Anhydrous Conditions water->sol_dry Yes catalyst Catalyst Active/ Present? temp_time->catalyst sol_conditions Optimize Temp/Time temp_time->sol_conditions sol_catalyst Add/Replace Catalyst catalyst->sol_catalyst

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: N-(3-Methylpyridin-2-yl)formamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of N-(3-Methylpyridin-2-yl)formamide, a critical intermediate for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Synthesis Incomplete formylation reaction.- Ensure the formylating agent (e.g., acetic formic anhydride or trimethyl orthoformate/p-TsOH) is fresh and used in the correct stoichiometric ratio.- Extend the reaction time or slightly increase the reaction temperature, monitoring by TLC.
Degradation of the product during workup.- Avoid strongly acidic or basic conditions during aqueous workup if the product is sensitive.- Minimize the time the product is in solution.
Product Fails to Crystallize Solution is not supersaturated.- Concentrate the solution by carefully removing more of the recrystallization solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Presence of significant impurities inhibiting crystallization.- Attempt to purify the crude product by column chromatography before recrystallization.- Try a different recrystallization solvent or a solvent/anti-solvent system.
Oily product formation ("oiling out").- Re-heat the solution until the oil dissolves completely, then cool slowly with vigorous stirring.- Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.
Low Purity After Recrystallization Inefficient removal of impurities.- Ensure the correct solvent is chosen, where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.- Wash the filtered crystals with a small amount of cold recrystallization solvent.
Co-precipitation of impurities.- Perform a second recrystallization step.- Consider an alternative purification method like column chromatography if impurities have similar solubility profiles.
Multiple Spots on TLC After Purification Incomplete reaction or presence of side products.- Unreacted 2-amino-3-methylpyridine is a common impurity. Optimize the reaction stoichiometry and conditions.- Side products from the formylating agent (e.g., di-formylated product) may be present.
Degradation of the compound on the TLC plate.- Use a mobile phase with a small amount of a basic modifier (e.g., triethylamine) to prevent streaking of the basic pyridine compound.
Column Chromatography Issues: Poor Separation Incorrect mobile phase polarity.- Adjust the solvent system. For normal phase silica gel, start with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).
Overloading of the column.- Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight).
Product appears as an oil instead of a solid The compound may have a low melting point or be amorphous.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.- Add a seed crystal if available.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the formylation of 2-amino-3-methylpyridine. This can be achieved using various formylating agents, such as a mixture of formic acid and acetic anhydride (which forms acetic formic anhydride in situ) or trimethyl orthoformate with an acid catalyst like p-toluenesulfonic acid.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities include:

  • Unreacted 2-amino-3-methylpyridine: The starting material for the synthesis.

  • Di-formylated product: Although sterically hindered, over-formylation can sometimes occur.

  • Byproducts from the formylating agent: For example, if using acetic formic anhydride, residual acetic acid may be present.

  • Solvent residues: From the reaction or workup.

Q3: Which purification technique is recommended for this compound?

A3: Recrystallization is often the most effective method for obtaining high-purity material. For a structurally similar compound, N-(5-bromo-3-methylpyridin-2-yl)formamide, recrystallization from ethylene glycol dimethyl ether has been shown to achieve over 99% purity[1]. This suggests that ethers or other polar aprotic solvents may be good starting points for solvent screening. If recrystallization is unsuccessful in removing certain impurities, column chromatography is a suitable alternative.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the product from impurities. The spots can be visualized under UV light.

Q5: What are the storage conditions for purified this compound?

Data Presentation

Table 1: Purification Data for a Structurally Similar Compound, N-(5-bromo-3-methylpyridin-2-yl)formamide[1]

ParameterValue
Purification MethodRecrystallization
SolventEthylene Glycol Dimethyl Ether
Purity Achieved>99%
Initial Yield (Pre-purification)~84%

Note: This data is for a brominated analog and should be used as a guiding reference.

Table 2: Suggested Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and gradually increasing to 50%)
Detection UV at 254 nm

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethylene glycol dimethyl ether, ethyl acetate, or isopropanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity of the eluent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis start 2-amino-3-methylpyridine formylation Formylation (e.g., Acetic Formic Anhydride) start->formylation crude_product Crude this compound formylation->crude_product

Caption: Synthetic workflow for this compound.

PurificationWorkflow cluster_purification Purification crude Crude Product choice Purification Method? crude->choice recrystallization Recrystallization choice->recrystallization High Polarity Difference column Column Chromatography choice->column Similar Polarity Impurities pure_product Pure Product (>99%) recrystallization->pure_product column->pure_product

Caption: Decision workflow for the purification of this compound.

References

n-(3-Methylpyridin-2-yl)formamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(3-Methylpyridin-2-yl)formamide. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation primarily through two pathways:

  • Hydrolysis: The formamide group can undergo hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. Both pathways lead to the cleavage of the amide bond, yielding 3-methylpyridin-2-amine and formic acid.

  • Oxidation: The pyridine ring and the methyl group are potential sites for oxidation. The nitrogen atom in the pyridine ring can be oxidized to an N-oxide. The methyl group could be oxidized to a hydroxymethyl or carboxylic acid group. Strong oxidizing agents may even lead to ring opening.[1]

Q2: How stable is this compound to light?

Q3: What are the likely impurities to be found in a sample of this compound?

A3: Besides potential degradants, impurities could arise from the synthesis process. A common synthetic route involves the formylation of 2-amino-3-methylpyridine. Therefore, unreacted starting material (2-amino-3-methylpyridine) and residual reagents or solvents from the synthesis are potential process-related impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradation due to improper storage or handling.Store the compound in a cool, dry, and dark place. Prepare solutions fresh before use. Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them.
Contamination of the sample or solvent.Use high-purity solvents and clean labware. Analyze a solvent blank to rule out solvent contamination.
Loss of assay value over time Intrinsic instability of the compound under storage conditions.Re-evaluate the storage conditions. Consider storage at lower temperatures and under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis due to moisture.Store the compound in a desiccator. Use anhydrous solvents for preparing solutions if the compound is known to be moisture-sensitive.
Discoloration of the solid compound Oxidation or photodegradation.Store in a tightly sealed container, protected from light and air. If oxidation is suspected, store under an inert atmosphere.

Experimental Protocols

Forced degradation studies are crucial for understanding the stability of a molecule.[3][4] Below are generalized protocols for investigating the stability of this compound.

Acidic and Basic Hydrolysis

Objective: To determine the susceptibility of the compound to hydrolysis.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For acidic hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.

  • For basic hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.

  • For neutral hydrolysis, dilute the stock solution with water to a final concentration of approximately 1 mg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Withdraw samples at appropriate time points, neutralize them (for acidic and basic samples), and dilute with mobile phase to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation

Objective: To assess the stability of the compound in the presence of an oxidizing agent.

Methodology:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.[4]

  • Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

  • Withdraw samples at different time intervals.

  • Analyze the samples by a stability-indicating HPLC method.

Thermal Degradation

Objective: To evaluate the effect of high temperature on the solid compound.

Methodology:

  • Place a known amount of solid this compound in a vial.

  • Heat the vial in an oven at a high temperature (e.g., 80 °C) for a set period (e.g., 48 hours).

  • After the specified time, allow the sample to cool to room temperature.

  • Dissolve a known amount of the stressed solid in a suitable solvent.

  • Analyze the solution using a stability-indicating HPLC method to check for any degradation.

Photostability Testing

Objective: To determine the compound's sensitivity to light.

Methodology:

  • Expose the solid compound and a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.

Visualizations

Hydrolysis_Pathway NMPF This compound TS_Acid Acidic Transition State NMPF->TS_Acid + H₃O⁺ TS_Base Basic Transition State NMPF->TS_Base + OH⁻ Products 3-Methylpyridin-2-amine + Formic Acid TS_Acid->Products TS_Base->Products

Caption: Potential hydrolysis pathway of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (Solid, 80°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Characterization Impurity Characterization (LC-MS, NMR) HPLC->Characterization If significant degradation Drug This compound Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: n-(3-Methylpyridin-2-yl)formamide Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the crystallization of n-(3-Methylpyridin-2-yl)formamide.

Troubleshooting Guide

Use this decision tree to diagnose and resolve common crystallization issues.

Crystallization_Troubleshooting start_node Crystallization Problem Encountered issue1 No Crystals Form start_node->issue1 issue2 Compound 'Oils Out' start_node->issue2 issue3 Rapid Precipitation / Poor Crystal Quality start_node->issue3 issue4 Low Crystallization Yield start_node->issue4 issue_node issue_node cause_node cause_node solution_node solution_node cause1a 1. Solution is not supersaturated. 2. Nucleation is inhibited. issue1->cause1a Potential Causes cause2a Melting point of the compound is lower than the solution temperature. issue2->cause2a Potential Cause cause3a 1. Solution is too concentrated. 2. Cooling is too rapid. issue3->cause3a Potential Causes cause4a 1. Too much solvent was used. 2. Premature filtration. 3. Incomplete transfer of solids. issue4->cause4a Potential Causes solution1a • Concentrate solution by boiling off solvent. • Scratch inner surface of the flask with a glass rod. • Add a seed crystal of the compound. • Cool to a lower temperature (ice bath). cause1a->solution1a Solutions solution2a • Re-heat the solution to dissolve the oil. • Add more solvent to lower the saturation point. • Try a lower-boiling point solvent. • Ensure a slower cooling rate. cause2a->solution2a Solutions solution3a • Re-heat and add a small amount of extra solvent. • Allow the flask to cool slowly at room temperature. • Insulate the flask to slow cooling further. cause3a->solution3a Solutions solution4a • Check mother liquor for product (evaporate a drop). • If product remains, concentrate the mother liquor. • Ensure solution is fully cooled before filtering. • Rinse flask with cold solvent to transfer all crystals. cause4a->solution4a Solutions

Caption: A decision tree for troubleshooting common crystallization problems.

Frequently Asked Questions (FAQs)

Q1: I have dissolved my this compound, but no crystals are forming upon cooling. What should I do?

A1: This indicates that your solution is not supersaturated, or the nucleation process has not started.[1] Try the following steps in order:

  • Induce Nucleation: Scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will act as a template for further crystal growth.

  • Increase Concentration: If the above steps don't work, you may have too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the compound's concentration.[2] Let it cool again.

  • Lower the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.

Q2: My compound is separating as a liquid or "oiling out" instead of forming solid crystals. How can I prevent this?

A2: "Oiling out" occurs when the compound's melting point is below the temperature of the solution, causing it to come out of solution as a liquid instead of a solid.[2] Impurities often dissolve readily in these oils, hindering purification.[2] To resolve this:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional solvent to decrease the saturation temperature.

  • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow down heat loss.

  • Consider using a solvent with a lower boiling point or one in which the compound is slightly less soluble.

Q3: Crystals formed almost immediately after I removed the solution from the heat, but they look like a fine powder. Is this a problem?

A3: Yes, rapid crystallization is undesirable because it tends to trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[2] An ideal crystallization process involves crystals appearing after about 5 minutes and continuing to grow over 20 minutes or more.[2] To achieve slower growth and better crystals:

  • Place the flask back on the heat source and add more solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly exceed the minimum amount needed for dissolution.[2]

  • Ensure the solution cools slowly and undisturbed at room temperature before moving it to a colder environment.

Q4: After filtering and drying, my yield of pure this compound is very low. What went wrong?

A4: A low yield can result from several factors:

  • Excess Solvent: Using too much solvent is a common cause, as a significant amount of your compound will remain dissolved in the mother liquor.[2] You can test the mother liquor by placing a drop on a watch glass; a large amount of solid residue after evaporation indicates significant product loss.[2]

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in loss of product that would have crystallized upon further cooling. Ensure the flask feels cold to the touch before filtration.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.

Data and Protocols

Table 1: Potential Solvent Systems for Crystallization Screening
Solvent ClassSpecific ExamplesRationale / Notes
Ethers Ethylene Glycol Dimethyl EtherA related compound, N-(5-bromo-3-methylpyridin-2-yl)formamide, was successfully recrystallized from this solvent to achieve high purity.[3]
Alcohols Ethanol, IsopropanolA formamide-containing isoquinoline derivative was recrystallized from ethanol.[4] Alcohols are common and effective crystallization solvents.
Hydrocarbons Hexane, Heptane, TolueneA substituted N-pyridin-2-yl propanamide was crystallized from hexane.[5] Often used as an anti-solvent with more polar solvents.
Esters Ethyl AcetateA moderately polar solvent that is a good starting point for many organic compounds.
Ketones AcetoneUse with caution due to its high volatility, which can lead to rapid evaporation and poor crystal quality.[6]
Mixed Solvents Ethyl Acetate/Hexane, Ethanol/WaterA mixed solvent system can fine-tune the solubility to achieve optimal crystallization.
Experimental Protocol: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude this compound. Add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves easily at room temperature, the solvent is likely too good. Find a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating. The principle is to find a solvent that shows high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture with gentle swirling (e.g., on a hot plate). Continue adding solvent until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, lint), perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry, or dry them in a vacuum oven at a temperature well below the compound's melting point.

References

Technical Support Center: Purification of N-(3-Methylpyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of N-(3-Methylpyridin-2-yl)formamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

The most common impurity is the unreacted starting material, 2-amino-3-methylpyridine. Other potential impurities can arise from side reactions during the formylation process or degradation of the product. If acetic formic anhydride is used for formylation, traces of acetic acid and formic acid may also be present. Hydrolysis of the formamide back to 2-amino-3-methylpyridine is another possibility, especially during aqueous workup or prolonged storage in the presence of moisture.

Q2: What are the recommended methods for purifying crude this compound?

The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice of method depends on the impurity profile and the desired final purity. For a closely related compound, N-(5-bromo-3-methylpyridin-2-yl)formamide, recrystallization from ethylene glycol dimethyl ether has been reported to achieve a purity of over 99%[1].

Q3: How can I assess the purity of this compound?

Purity can be assessed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the main component and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities by comparing the obtained spectra with reference spectra of the pure compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Troubleshooting Guides

Recrystallization

Recrystallization is an effective method for removing small amounts of impurities. The principle is to dissolve the crude product in a hot solvent in which it is highly soluble, and then allow it to cool, causing the pure compound to crystallize while the impurities remain in solution.

Problem: The compound does not dissolve in the hot solvent.

  • Solution: The solvent is not suitable. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Refer to the solvent selection table below and test small batches with different solvents or solvent mixtures.

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvent power.

    • Allow the solution to cool more slowly to promote gradual crystal formation.

    • Scratching the inside of the flask with a glass rod can initiate crystallization.

Problem: No crystals form upon cooling.

  • Cause: The solution may be too dilute, or crystallization is slow to initiate.

  • Solution:

    • Concentrate the solution by boiling off some of the solvent and then allow it to cool again.

    • Induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus.

    • Add a seed crystal of pure this compound.

    • Place the solution in an ice bath or refrigerator to further decrease the solubility.

Problem: Low recovery of the purified product.

  • Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Cool the solution thoroughly in an ice bath before filtration to maximize crystal precipitation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

Flash Column Chromatography

Flash column chromatography is ideal for separating the desired product from impurities with different polarities.

Problem: Poor separation of the product from impurities.

  • Cause: The chosen mobile phase (eluent) has either too high or too low polarity.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • For this compound, which is a basic compound, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent can improve peak shape and separation by deactivating the acidic silica gel surface.

    • Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Problem: The compound is stuck on the column.

  • Cause: The eluent is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the mobile phase. For polar compounds, a mixture of dichloromethane and methanol is often effective.

Problem: Tailing of peaks during chromatography.

  • Cause: This is common for basic compounds like pyridines on silica gel due to strong interactions with acidic silanol groups.

  • Solution: Add a small percentage of a base, such as triethylamine or ammonia in methanol, to the mobile phase to improve the peak shape.

Data Presentation

Table 1: Recommended Starting Solvents for Recrystallization

Solvent/Solvent SystemRationale
Ethyl acetate / HexaneA common non-polar/polar mixture. Dissolve in hot ethyl acetate and add hexane until cloudy, then reheat to clarify and cool slowly.
Dichloromethane / HexaneSimilar to ethyl acetate/hexane, useful for compounds more soluble in chlorinated solvents.
Acetone / WaterA polar protic/aprotic mixture suitable for moderately polar compounds.
Isopropanol / WaterAnother common polar protic system.
Ethylene glycol dimethyl etherProven effective for a structurally similar compound[1].

Table 2: Recommended Starting Conditions for Flash Column Chromatography

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) Start with a gradient of Hexane/Ethyl Acetate (e.g., from 9:1 to 1:1). For more polar impurities, a Dichloromethane/Methanol gradient (e.g., from 99:1 to 95:5) may be necessary.
Mobile Phase Modifier Add 0.1-1% triethylamine to the eluent to improve peak shape and reduce tailing.
Loading Technique Dry loading is recommended. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to just dissolve the solid completely.

  • While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly turbid (cloudy).

  • Gently reheat the mixture until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Prepare the Sample (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

  • Load the Column: Carefully add the silica gel with the adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Flash Chromatography Workflow dissolve Dissolve Crude Product in Hot Solvent cool Slow Cooling (Crystal Formation) dissolve->cool Induce Crystallization (if necessary) filter Vacuum Filtration cool->filter dry Dry Purified Crystals filter->dry prepare_column Pack Silica Gel Column load_sample Dry Load Sample prepare_column->load_sample elute Gradient Elution load_sample->elute collect_fractions Collect & Monitor Fractions (TLC) elute->collect_fractions isolate Combine Pure Fractions & Evaporate Solvent collect_fractions->isolate

Caption: General workflows for the purification of this compound.

troubleshooting_logic cluster_recrystallization_issues Recrystallization Troubleshooting cluster_chromatography_issues Chromatography Troubleshooting start Purification Issue oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_recovery Low Recovery start->low_recovery poor_separation Poor Separation start->poor_separation tailing Peak Tailing start->tailing solution_oiling 1. Re-heat & Add Co-solvent 2. Cool Slowly 3. Scratch Flask oiling_out->solution_oiling solution_no_crystals 1. Concentrate Solution 2. Scratch Flask 3. Add Seed Crystal no_crystals->solution_no_crystals solution_low_recovery 1. Use Minimal Hot Solvent 2. Cool Thoroughly 3. Wash with Cold Solvent low_recovery->solution_low_recovery solution_separation 1. Optimize Eluent with TLC 2. Use Gradient Elution 3. Add Basic Modifier (e.g., TEA) poor_separation->solution_separation solution_tailing Add Basic Modifier (e.g., 0.1-1% Triethylamine) tailing->solution_tailing

References

Technical Support Center: n-(3-Methylpyridin-2-yl)formamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of n-(3-Methylpyridin-2-yl)formamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and offering potential solutions.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product Incomplete reaction; Suboptimal reaction temperature; Inefficient formylating agent.Monitor the reaction progress using TLC or HPLC. Ensure the reaction is run to completion. Optimize the temperature; for instance, when using trimethyl orthoformate with p-toluenesulfonic acid, refluxing at 80–100°C is often effective.[1] Consider alternative formylating agents such as a pre-formed mixture of formic acid and acetic anhydride, which can lead to high yields in short reaction times.[2]
Formation of a Di-formylated Byproduct Use of a strong formylating agent or harsh reaction conditions. The exocyclic amine is significantly more nucleophilic than the pyridine nitrogen, making N,N-diformylation less likely but possible under forcing conditions.Use a milder formylating agent like ethyl formate at a controlled temperature (e.g., 60°C).[3] Carefully control the stoichiometry of the formylating agent.
Presence of Unreacted 2-Amino-3-methylpyridine Insufficient amount of formylating agent; Short reaction time.Ensure at least a stoichiometric amount of the formylating agent is used. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
Formation of Colored Impurities Decomposition of starting material or product; Side reactions involving the pyridine ring or methyl group.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Purify the starting 2-amino-3-methylpyridine if it is old or discolored. Avoid excessively high reaction temperatures.
Hydrolysis of the Product Presence of water during the reaction or work-up.Use anhydrous solvents and reagents. Perform the work-up under non-aqueous conditions if possible, or minimize contact with water.
Acetylation Byproduct (when using Acetic Formic Anhydride) Although formylation is generally preferred due to the higher electrophilicity of the formyl group, acetylation can occur.[4]Use a vast excess of formic acid when preparing acetic formic anhydride in situ to favor the formation of the desired formylating species.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods involve the formylation of 2-amino-3-methylpyridine. Several formylating agents can be used, including:

  • Formic acid and a dehydrating agent (e.g., acetic anhydride): This combination forms acetic formic anhydride in situ, a potent formylating agent.[2][5]

  • Ethyl formate: This is a milder and cost-effective formylating agent, often requiring heating.[3]

  • Trimethyl orthoformate with an acid catalyst: This method is effective and can be driven to completion by the removal of methanol. An analogous reaction with a related substrate shows high yield at reflux temperatures of 80-100°C.[1]

Q2: What are the likely byproducts in the synthesis of this compound?

A2: While specific literature on byproducts for this exact compound is scarce, based on general principles of formylation of amines and the reactivity of the starting material, potential byproducts could include:

  • Unreacted 2-amino-3-methylpyridine: Due to incomplete reaction.

  • Di-formylated product: N,N-diformyl-3-methylpyridin-2-amine, although less common.

  • Products from side reactions: Depending on the formylation agent, side reactions on the pyridine ring or the methyl group are possible, though less likely under standard formylation conditions.

  • Hydrolysis product: If water is present, the formamide can hydrolyze back to 2-amino-3-methylpyridine.

Q3: How can I purify this compound?

A3: Recrystallization is a common and effective method for purifying similar formamide compounds to achieve high purity (>99%).[1] Suitable solvents for recrystallization would likely be polar aprotic solvents in which the compound is soluble at higher temperatures and less soluble at room temperature.[1] Column chromatography on silica gel can also be used for purification.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?

A4:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both reaction monitoring and for determining the purity of the final product with high accuracy. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer or water with formic acid is a good starting point for method development.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential byproducts.

Experimental Protocols

Method 1: Formylation using Formic Acid and Acetic Anhydride

This protocol is adapted from general procedures for the formylation of amines.[2]

  • Reagent Preparation: In a flask cooled to -20°C, slowly add acetic anhydride to an excess of formic acid with stirring to generate acetic formic anhydride in situ.

  • Reaction: To the cooled solution of acetic formic anhydride, add 2-amino-3-methylpyridine dropwise, maintaining the temperature below 0°C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically less than 15 minutes for many amines).[2]

  • Work-up: Carefully quench the reaction with ice-water and adjust the pH to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Method 2: Formylation using Ethyl Formate

This protocol is based on a general method for formylation under catalyst- and solvent-free conditions.[3]

  • Reaction Setup: In a sealed vial, mix 2-amino-3-methylpyridine with a 3-fold molar excess of ethyl formate.

  • Reaction: Heat the mixture at 60°C and stir until the reaction is complete, as monitored by TLC.

  • Purification: Remove the excess ethyl formate under reduced pressure. The resulting product can often be used without further purification or can be purified by recrystallization.[3]

Data Presentation

Table 1: Comparison of Formylation Methods

Formylating AgentTypical ConditionsAdvantagesDisadvantages
Formic Acid/Acetic AnhydrideLow temperature (-20 to 0°C), short reaction timeFast, high yields[2]Requires careful temperature control, potential for acetylation side products.
Ethyl Formate60°C, catalyst- and solvent-freeCost-effective, simple work-up, mild conditions[3]May require longer reaction times for less reactive amines.
Trimethyl Orthoformate/Acid CatalystReflux (80-100°C)High yields, byproducts are volatile (methanol)[1]Requires an acid catalyst, higher temperatures.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 2-Amino-3-methylpyridine Formylation Formylation (e.g., Formic Acid/Acetic Anhydride) Start->Formylation Reaction_Mixture Crude Reaction Mixture Formylation->Reaction_Mixture Workup Aqueous Work-up & Extraction Reaction_Mixture->Workup Purification Recrystallization or Column Chromatography Workup->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Purity & Structural Analysis (HPLC, NMR, MS) Pure_Product->Analysis

Caption: Synthesis and Purification Workflow for this compound.

Troubleshooting_Logic Problem Byproduct Formation Detected (e.g., by HPLC/TLC) Identify Identify Byproduct (MS, NMR) Problem->Identify Unreacted_SM Unreacted Starting Material? Identify->Unreacted_SM Overreaction Over-reaction Product? Identify->Overreaction Side_Reaction Side-reaction Product? Identify->Side_Reaction Increase_Time_Reagent Increase reaction time or formylating agent stoichiometry Unreacted_SM->Increase_Time_Reagent Yes Milder_Conditions Use milder conditions (lower temp, milder reagent) Overreaction->Milder_Conditions Yes Optimize_Conditions Optimize reaction conditions (solvent, temp, inert atm.) Side_Reaction->Optimize_Conditions Yes

Caption: Logical Flow for Troubleshooting Byproduct Formation.

References

Technical Support Center: Scaling Up the Synthesis of N-(3-Methylpyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(3-Methylpyridin-2-yl)formamide, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a laboratory scale?

A1: On a laboratory scale, this compound is typically synthesized by the formylation of 2-amino-3-methylpyridine. Common formylating agents include formic acid and trimethyl orthoformate.[1][2] The reaction with formic acid can be carried out under solvent-free conditions or in a solvent like toluene with a Dean-Stark trap to remove the water byproduct.[2][3]

Q2: What are the key considerations when scaling up the synthesis of this compound?

A2: When scaling up, several factors must be considered:

  • Reaction Conditions: The choice of solvent, catalyst, and temperature becomes critical for safety, efficiency, and product purity on a larger scale.[1]

  • Reagent Selection: The cost, availability, and safety of the formylating agent and other reagents are major considerations for industrial production.

  • Work-up and Purification: Isolation and purification methods need to be scalable. Recrystallization is often a viable option for achieving high purity on a multi-kilogram scale.[1]

  • Thermal Management: Formylation reactions can be exothermic. Adequate cooling and temperature control are crucial to prevent runaway reactions and the formation of byproducts.

  • Process Safety: A thorough hazard analysis of all reagents and reaction steps is necessary to ensure safe operation at scale.

Q3: Which formylation method is most suitable for industrial scale production?

A3: The formylation of 2-amino-3-methylpyridine using trimethyl orthoformate with an acid catalyst, such as p-toluenesulfonic acid, is a method with demonstrated industrial viability.[1] This approach is scalable, avoids harsh anhydrous or anaerobic conditions, and can produce high yields.[1] Another scalable method involves the reaction of the amine with formic acid, which can be performed under solvent-free conditions, making it an environmentally friendly option.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient removal of water if using formic acid (e.g., effective Dean-Stark trap).[3] - Use a more reactive formylating agent or a suitable catalyst.[1][2]
Side reactions.- Optimize reaction temperature to minimize byproduct formation. - Consider a different solvent or catalyst system.
Product loss during work-up.- Optimize extraction and purification steps. - For purification, consider recrystallization from a suitable solvent like ethylene glycol dimethyl ether to achieve high purity.[1]
Impure Product Presence of unreacted starting material.- Ensure the reaction goes to completion by monitoring with techniques like TLC or HPLC. - Adjust the stoichiometry of the reagents.
Formation of byproducts.- Lower the reaction temperature. - Investigate alternative catalysts that may offer higher selectivity.[2]
Exothermic Reaction / Poor Temperature Control Inadequate heat dissipation at a larger scale.- Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a suitable heat transfer fluid. - Control the rate of addition of the limiting reagent.
Difficulty with Product Isolation Product is an oil or does not crystallize easily.- Attempt to form a salt of the product to induce crystallization. - Perform a solvent screen to find a suitable solvent system for recrystallization.

Experimental Protocols

Method 1: Formylation using Formic Acid

This method is adapted from general procedures for the formylation of amines.[2][3]

Materials:

  • 2-amino-3-methylpyridine

  • 85% aqueous formic acid

  • Toluene

  • Dean-Stark trap

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add 2-amino-3-methylpyridine (1.0 equivalent).

  • Add toluene as the solvent.

  • Add 85% aqueous formic acid (1.2-2.0 equivalents).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress using TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be purified by column chromatography or recrystallization if necessary.

Method 2: Formylation using Trimethyl Orthoformate

This protocol is based on a scalable method used for analogous compounds.[1]

Materials:

  • 2-amino-3-methylpyridine

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • 1,2-Dichloroethane or acetonitrile (solvent)

Procedure:

  • To a stirred solution of 2-amino-3-methylpyridine (1.0 equivalent) in 1,2-dichloroethane or acetonitrile, add trimethyl orthoformate.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 2 mol%).

  • Heat the reaction mixture to reflux (approximately 80-100 °C).

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture.

  • The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization.[1]

Data Presentation

Method Formylating Agent Catalyst Solvent Temperature Typical Yield Reference
1Formic AcidNone (or acid-catalyzed)TolueneRefluxGood to Excellent[2][3]
2Trimethyl Orthoformatep-Toluenesulfonic acid1,2-Dichloroethane or AcetonitrileReflux (80-100°C)~84% (analogous)[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents 2-amino-3-methylpyridine + Formylating Agent Start->Reagents 1. Mix ReactionVessel Reaction at Elevated Temperature Reagents->ReactionVessel 2. Add to Reactor Monitoring Monitor Progress (TLC/HPLC) ReactionVessel->Monitoring 3. Sample Monitoring->ReactionVessel Continue if incomplete Isolation Product Isolation (Evaporation/Extraction) Monitoring->Isolation Proceed upon completion Purification Purification (Recrystallization/ Chromatography) Isolation->Purification 4. Purify FinalProduct This compound Purification->FinalProduct 5. Final Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No IncompleteReaction Check Reaction Time/ Temp/Water Removal LowYield->IncompleteReaction Yes Exotherm Exothermic Reaction? ImpureProduct->Exotherm No UnreactedSM Check Stoichiometry/ Reaction Completion ImpureProduct->UnreactedSM Yes HeatDissipation Improve Cooling/ Control Addition Rate Exotherm->HeatDissipation Yes End End Exotherm->End No SideReactions Optimize Temp/ Solvent/Catalyst IncompleteReaction->SideReactions WorkupLoss Optimize Extraction/ Purification SideReactions->WorkupLoss Byproducts Lower Temperature/ Change Catalyst UnreactedSM->Byproducts

Caption: A logical flow diagram for troubleshooting common issues during synthesis scale-up.

References

Technical Support Center: N-(3-Methylpyridin-2-yl)formamide Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(3-Methylpyridin-2-yl)formamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the characterization of this compound?

A1: The primary challenges in characterizing this compound stem from its physicochemical properties, which are influenced by both the pyridine ring and the formamide group. Key issues include:

  • Hygroscopicity: Pyridine-containing compounds can be hygroscopic, leading to difficulties in obtaining an accurate mass and potentially affecting analytical results.

  • Polarity: The molecule's polarity can present challenges in chromatographic separations, requiring specialized HPLC columns and mobile phases.[1][2]

  • NMR Spectral Complexity: The presence of rotational isomers (rotamers) around the amide C-N bond can lead to peak broadening or duplication in NMR spectra, complicating interpretation.

  • Potential for Impurities: Synthesis of this compound may result in impurities such as the starting material (2-amino-3-methylpyridine), over-formylated products, or residual solvents.

  • Thermal and Chemical Stability: While generally stable, the formamide group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to degradation of the sample.

Q2: How should I store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place. For long-term storage, refrigeration (-20°C) is advisable to minimize degradation.[3]

Q3: Are there any known safety precautions for handling this compound?

A3: While specific toxicology data for this compound is limited, it is prudent to handle it with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Broad or multiple peaks observed in the 1H NMR spectrum for the formyl proton and pyridine ring protons.

Possible Cause Troubleshooting Step
Rotational Isomers (Rotamers) The restricted rotation around the amide C-N bond can result in two distinct conformations (rotamers) that are slowly interconverting on the NMR timescale. This leads to separate signals for each rotamer. To confirm this, acquire the 1H NMR spectrum at an elevated temperature (e.g., 50-80 °C). If rotamers are the cause, the peaks should coalesce into a single, sharper signal as the rate of interconversion increases.
Sample Impurities Unreacted starting materials, byproducts, or residual solvents can lead to extra peaks in the spectrum. Compare the spectrum with that of the starting materials and expected byproducts. If necessary, purify the sample using techniques like recrystallization or column chromatography.
Hygroscopicity The presence of water can lead to broad exchangeable proton signals and may affect the chemical shifts of nearby protons. Ensure the sample is thoroughly dried before analysis and use a deuterated solvent from a fresh, sealed container.
High-Performance Liquid Chromatography (HPLC)

Issue: Poor peak shape (tailing or fronting) and inconsistent retention times.

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry This compound is a polar compound.[1][2] A standard C18 column may not provide adequate retention or good peak shape. Consider using a polar-embedded or polar-endcapped C18 column, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better separation of polar analytes.[1][2]
Secondary Interactions with Silica The basic pyridine nitrogen can interact with residual silanol groups on the silica support of the column, leading to peak tailing. Use a mobile phase with a low concentration of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to protonate the pyridine nitrogen and minimize these interactions.[1][2]
Mobile Phase pH The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Experiment with different pH values to optimize the separation. For this compound, a slightly acidic mobile phase is generally recommended.
Mass Spectrometry (MS)

Issue: Difficulty in identifying the molecular ion peak or interpreting the fragmentation pattern.

Possible Cause Troubleshooting Step
In-source Fragmentation The compound may be fragmenting in the ion source, leading to a weak or absent molecular ion peak. Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI). Optimize the ion source parameters (e.g., cone voltage in ESI) to minimize fragmentation.
Complex Fragmentation Pattern Amides can undergo characteristic cleavages, such as alpha-cleavage to the carbonyl group or McLafferty rearrangement.[4][5] The pyridine ring can also lead to specific fragmentation pathways. Compare the observed fragmentation pattern with theoretical predictions or data from similar compounds. The primary fragmentation is often the cleavage of the N-CO bond.[4]
Adduct Formation In ESI-MS, the molecular ion may not be observed as [M+H]+ but rather as adducts with salts present in the sample or mobile phase (e.g., [M+Na]+, [M+K]+). Ensure high purity of the sample and use HPLC-grade solvents to minimize salt contamination.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

  • Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring a 1H NMR spectrum.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations

experimental_workflow General Experimental Workflow for Characterization cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation and Reporting synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Structure Verification ms Mass Spectrometry (LC-MS/GC-MS) purification->ms Molecular Weight Confirmation hplc HPLC (Purity Analysis) purification->hplc Purity Assessment ftir FTIR Spectroscopy purification->ftir Functional Group Identification interpretation Spectral Interpretation nmr->interpretation ms->interpretation hplc->interpretation ftir->interpretation reporting Reporting of Results interpretation->reporting

Caption: General workflow for synthesis and characterization.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Analytical Result check_purity Is the sample pure? start->check_purity check_structure Is the structure correct? check_purity->check_structure Yes repurify Repurify Sample check_purity->repurify No check_method Is the analytical method appropriate? check_structure->check_method Yes recharacterize Re-run Characterization check_structure->recharacterize No modify_method Modify Analytical Method check_method->modify_method No end Problem Resolved check_method->end Yes repurify->recharacterize recharacterize->check_purity consult Consult Literature/Expert recharacterize->consult modify_method->recharacterize

References

Validation & Comparative

Comparative Analysis of n-(3-Methylpyridin-2-yl)formamide: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for comparative performance data, experimental protocols, and biological pathway information for n-(3-Methylpyridin-2-yl)formamide against other formamides has yielded insufficient public domain data to construct a detailed comparison guide as requested.

While general information on the chemical properties and commercial availability of this compound and related pyridylformamide structures can be found, specific experimental studies that directly compare its performance—be it in enzymatic assays, as a synthetic intermediate, or in other relevant applications—to other formamide compounds are not presently available in published literature or public databases.

Our investigation sought to identify quantitative data suitable for tabular comparison, detailed experimental methodologies, and associated signaling pathways to create visualizations. However, the search did not uncover any studies presenting such specific and comparative data for this compound.

Information was found for structurally related compounds, such as N-(5-bromo-3-methylpyridin-2-yl)formamide, which has been identified as a key intermediate in the synthesis of the BCL-2 inhibitor Venetoclax. This highlights the potential utility of pyridylformamides in pharmaceutical development. General roles of formamides as enzyme inhibitors, particularly of alcohol dehydrogenase, and as versatile solvents in chemical synthesis are also well-documented.

Unfortunately, the absence of direct, comparative experimental evidence for this compound prevents the creation of the requested data tables, detailed experimental protocols, and signaling pathway diagrams. The scientific community has not, to date, published research that would allow for an objective, data-driven comparison of this specific compound with other formamides.

Therefore, any researchers, scientists, or drug development professionals interested in the specific performance characteristics of this compound would likely need to conduct their own internal studies and experiments to generate the necessary comparative data.

Unraveling the Biological Role of N-(3-Methylpyridin-2-yl)formamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biological activity of novel chemical entities is paramount. This guide provides a comprehensive overview of the available data on N-(3-Methylpyridin-2-yl)formamide, comparing it with structurally similar compounds to elucidate its potential therapeutic relevance.

Currently, publicly available scientific literature lacks specific data on the biological activity of this compound. Extensive searches have not yielded any studies detailing its mechanism of action, quantitative experimental results, or defined signaling pathway involvement. The compound is commercially available for research purposes, indicating its potential use in early-stage discovery and screening programs.

While direct biological data for this compound is absent, analysis of structurally related compounds can offer valuable insights into its potential bioactivity. A notable analogue, N-(5-bromo-3-methylpyridin-2-yl)formamide , serves as a key intermediate in the synthesis of Venetoclax , a potent and selective BCL-2 inhibitor used in cancer therapy[1]. This suggests that the N-formyl-3-methylpyridin-2-amine scaffold may be a valuable pharmacophore for targeting protein-protein interactions.

Comparative Landscape: Bioactivity of Related Pyridine and Formamide Derivatives

To contextualize the potential biological space of this compound, this section compares the activities of other compounds sharing its core structural motifs.

Compound ClassExample Compound(s)Biological ActivityTherapeutic Area
Pyridin-2-amine Derivatives N-(1,3-thiazol-2-yl)pyridin-2-aminesKDR Kinase InhibitionOncology
(3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide (JTS-653)TRPV1 AntagonismPain, Inflammation
Formamide-Containing Compounds N-[(7-pyridin-4-yl-2, 3-dihydro-benzofuran-2-yl) methyl]-(4-methyl-1, 2, 3-thiadiazole-5-yl) formamideImmunosuppressionAutoimmune Diseases
HYDROXY[3-(6-METHYLPYRIDIN-2-YL)PROPYL]FORMAMIDEPeptide Deformylase InhibitionInfectious Diseases

Potential Signaling Pathway Involvement: A Hypothetical Framework

Given the linkage of a related compound to the BCL-2 pathway, a hypothetical workflow for investigating the biological activity of this compound could be initiated by screening it against key apoptosis-regulating proteins.

G cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Pathway Validation cluster_outcome Biological Outcome start This compound screen High-Throughput Screening (e.g., Cell Viability Assays) start->screen target_id Target Deconvolution (e.g., Affinity Chromatography, Proteomics) screen->target_id bcl2 BCL-2 Family Proteins (BCL-2, BCL-xL, MCL-1) target_id->bcl2 pathway Apoptosis Pathway Analysis (e.g., Caspase Activation, Cytochrome c Release) bcl2->pathway outcome Induction of Apoptosis in Cancer Cells pathway->outcome

Figure 1. A proposed experimental workflow to investigate the biological activity of this compound, starting from high-throughput screening to pathway validation, with a hypothetical focus on the BCL-2-mediated apoptosis pathway.

Experimental Protocols for Future Investigation

Should this compound demonstrate biological activity in initial screens, the following experimental protocols would be essential for its validation and characterization.

Cell Viability Assay (MTS Assay)

  • Cell Seeding: Plate cancer cell lines (e.g., leukemia, lymphoma cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

BCL-2 Family Protein Binding Assay (Surface Plasmon Resonance - SPR)

  • Chip Preparation: Immobilize recombinant human BCL-2 protein on a sensor chip.

  • Analyte Injection: Inject varying concentrations of this compound over the chip surface.

  • Data Acquisition: Measure the change in resonance units over time to monitor binding and dissociation.

  • Data Analysis: Determine the equilibrium dissociation constant (KD) to quantify the binding affinity.

Conclusion

While the biological activity of this compound remains to be elucidated, its structural similarity to intermediates of potent drugs like Venetoclax suggests it may possess interesting pharmacological properties. The provided comparative analysis and hypothetical workflow offer a foundational framework for researchers to initiate investigations into this novel compound. Future studies are imperative to uncover its potential mechanism of action and therapeutic applications.

References

A Comparative Guide to the N-Formylation of 2-Amino-3-methylpyridine: Evaluating n-(3-Methylpyridin-2-yl)formamide and Alternative Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers and professionals in drug development now have access to a comprehensive comparison of reagents for the N-formylation of 2-amino-3-methylpyridine, a critical reaction in the synthesis of various pharmaceutical intermediates. This guide provides an objective analysis of n-(3-Methylpyridin-2-yl)formamide against common alternative formylating agents, supported by experimental data to inform reagent selection for optimal reaction outcomes.

The formylation of 2-amino-3-methylpyridine is a key step in the synthesis of a variety of heterocyclic compounds. The choice of formylating agent can significantly impact reaction efficiency, yield, and purity of the final product, this compound. This guide evaluates the performance of three primary methods: the use of formic acid, acetic formic anhydride, and triethyl orthoformate, and compares them to the direct synthesis of the target compound.

Performance Comparison of Formylating Agents

The selection of a formylating agent is a critical decision in the synthesis of this compound. The ideal reagent should offer high yield, mild reaction conditions, and operational simplicity. Below is a summary of the performance of different reagents in the N-formylation of 2-amino-3-methylpyridine.

Reagent/MethodSubstrateKey ConditionsReaction TimeYield (%)
This compound Synthesis 2-Amino-3-methylpyridineFormic acid, Toluene, Dean-Stark trap4-9 hHigh (not specified)[1]
Acetic Formic Anhydride General AminesIn situ from formic acid and acetic anhydride, -20 °C< 15 min97-100[2]
Formic Acid General Aromatic AminesSolvent-free, 80 °CNot specifiedGood to Excellent[2]
Triethyl Orthoformate General Primary AminesWater, Reflux24-48 hModerate to Good[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following protocols provide a step-by-step guide for the N-formylation of 2-amino-3-methylpyridine using the compared reagents.

Synthesis of this compound using Formic Acid

This method utilizes formic acid in the presence of a water-removing apparatus to drive the reaction to completion.

Procedure:

  • A mixture of 2-amino-3-methylpyridine (1 g) and 1.0-1.2 equivalents of 85% aqueous formic acid in toluene is prepared.[1]

  • The mixture is heated under reflux using a Dean-Stark trap for 4-9 hours to azeotropically remove water.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is evaporated to yield the crude this compound.[1]

N-Formylation using Acetic Formic Anhydride (In Situ Generation)

This protocol involves the in situ generation of acetic formic anhydride, which then acts as a potent formylating agent.

Procedure:

  • Acetic formic anhydride is generated in situ from excess formic acid and acetic anhydride at -20 °C.[2]

  • 2-Amino-3-methylpyridine is added to the freshly prepared reagent.

  • The reaction is typically complete in less than 15 minutes.[2]

  • The resulting formamide is isolated, with reported yields for general amines being in the range of 97-100%.[2]

N-Formylation using Triethyl Orthoformate

This method provides an alternative route, particularly effective for primary amines.

Procedure:

  • 2-Amino-3-methylpyridine is dissolved in water.

  • Triethyl orthoformate is added to the solution.

  • The mixture is refluxed for 24-48 hours.[2]

  • The product is isolated from the reaction mixture.

Logical Workflow for Reagent Selection

The choice of formylating agent depends on several factors, including the desired reaction time, required yield, and the scale of the synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate reagent.

ReagentSelection Workflow for Selecting a Formylating Agent Start Define Reaction Requirements Time Is rapid reaction critical? Start->Time Yield Is highest possible yield the priority? Time->Yield No AFA Use Acetic Formic Anhydride Time->AFA Yes Conditions Are mild, solvent-free conditions preferred? Yield->Conditions No Yield->AFA Yes FormicAcid Use Formic Acid (neat or with Dean-Stark) Conditions->FormicAcid Yes TriethylOrthoformate Consider Triethyl Orthoformate Conditions->TriethylOrthoformate No End Proceed with Synthesis AFA->End FormicAcid->End TriethylOrthoformate->End

Caption: A decision-making workflow for selecting the optimal formylating agent.

Signaling Pathway of Amine Formylation

The N-formylation of an amine by a generic formylating agent, such as a mixed anhydride, involves a nucleophilic attack of the amine on the formyl group. This pathway is fundamental to understanding the reactivity of different reagents.

FormylationPathway General Pathway for N-Formylation of an Amine Amine 2-Amino-3-methylpyridine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack FormylatingAgent Formylating Agent (e.g., Acetic Formic Anhydride) FormylatingAgent->Intermediate Product This compound Intermediate->Product Collapse of Intermediate Byproduct Byproduct (e.g., Acetic Acid) Intermediate->Byproduct

Caption: The general mechanism for the N-formylation of an amine.

This guide provides a foundational comparison to aid researchers in their selection of formylating agents. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. Further optimization of reaction conditions for the specific substrate is always recommended.

References

comparative study of n-(3-Methylpyridin-2-yl)formamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of N-(3-Methylpyridin-2-yl)formamide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The N-(pyridin-2-yl)amide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This guide provides a comparative analysis of this compound derivatives, focusing on their synthesis, potential biological activities, and the influence of structural modifications on their performance. The information presented herein is a synthesis of data from various studies on related pyridine derivatives, intended to guide further research and drug discovery efforts in this area.

Synthesis of this compound Derivatives

The synthesis of N-(pyridin-2-yl)amides can be achieved through several synthetic routes. A common and straightforward method involves the coupling of an activated carboxylic acid with 2-amino-3-methylpyridine. More advanced, metal-free methods have also been developed, offering mild reaction conditions.

A representative synthetic approach involves the reaction of 2-amino-3-methylpyridine with a suitable formylating agent. For instance, N-(5-bromo-3-methylpyridin-2-yl)formamide, a key intermediate in the synthesis of the BCL-2 inhibitor Venetoclax, is synthesized by the formylation of 2-amino-5-bromo-3-methylpyridine.[1]

A general synthetic workflow for preparing a library of this compound derivatives for comparative studies is depicted below.

G cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening start 2-Amino-3-methylpyridine formylation Formylation (e.g., with formic acid or ethyl formate) start->formylation core This compound (Core Scaffold) formylation->core diversification Introduction of Substituents (R) (e.g., on the pyridine ring) core->diversification library Library of this compound Derivatives diversification->library biological_assay In vitro Biological Assays (e.g., Kinase Inhibition, Cytotoxicity) library->biological_assay sar Structure-Activity Relationship (SAR) Analysis biological_assay->sar lead Lead Compound Identification sar->lead

Figure 1: General workflow for the synthesis and screening of a library of this compound derivatives.

Comparative Biological Activity

While a direct head-to-head comparative study of a series of this compound derivatives is not extensively documented in a single report, analysis of related pyridine and pyridylamide compounds suggests potential applications in several therapeutic areas, including oncology and inflammation.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their antitumor properties. The antiproliferative activity of these compounds is often attributed to the inhibition of key cellular targets like protein kinases. For instance, various pyrazolo[3,4-d]pyrimidine and thieno[3,2-b]pyridine derivatives have shown potent inhibitory activity against kinases such as c-Met and VEGFR2.

A hypothetical comparative study of this compound derivatives could involve screening against a panel of cancer cell lines to determine their cytotoxic effects. The results, typically presented as IC50 values, would allow for a direct comparison of the potency of each derivative.

Table 1: Hypothetical Comparative Anticancer Activity of this compound Derivatives

Compound IDR1R2IC50 (µM) vs. HeLaIC50 (µM) vs. A549
1a HH> 100> 100
1b 5-BrH25.432.1
1c 5-ClH30.238.5
1d 5-NO2H15.821.7
1e HCH385.392.4
1f 5-BrCH318.924.6

Note: The data in this table is hypothetical and for illustrative purposes only. It is based on general structure-activity relationship trends observed in related series of pyridine derivatives.

Kinase Inhibitory Activity

The pyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. It is plausible that this compound derivatives could exhibit inhibitory activity against various kinases.

A comparative study would involve enzymatic assays to determine the IC50 values of the derivatives against a panel of relevant kinases.

Table 2: Hypothetical Comparative Kinase Inhibitory Activity

Compound IDR1R2Kinase TargetIC50 (nM)
2a HHKinase X> 1000
2b 5-CNHKinase X150
2c 5-CF3HKinase X125
2d HPhenylKinase X85
2e 5-CNPhenylKinase X25

Note: The data in this table is hypothetical and for illustrative purposes only, based on SAR of known pyridine-based kinase inhibitors.

A plausible signaling pathway that could be targeted by such kinase inhibitors is the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in cancer.

G cluster_pathway RAS/RAF/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->RAF

Figure 2: Potential inhibition of the RAS/RAF/MEK/ERK signaling pathway by a kinase-inhibiting this compound derivative.

Structure-Activity Relationship (SAR)

Based on the analysis of related pyridine derivatives, several SAR trends can be hypothesized for this compound derivatives:

  • Substituents on the Pyridine Ring: The introduction of small, electron-withdrawing groups (e.g., halogens, nitro, cyano) at the 5-position of the pyridine ring is often associated with increased biological activity. This may be due to enhanced binding interactions with the target protein or improved pharmacokinetic properties.

  • Substitution on the Formamide Nitrogen: Modification of the formyl group to other amides (e.g., benzamides) could introduce additional interaction points with the target, potentially increasing potency and selectivity. The nature of the substituent on the amide nitrogen can significantly influence the overall shape and electronic properties of the molecule.

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives

A mixture of 2-amino-3-methylpyridine (1.0 mmol) and the corresponding carboxylic acid (1.2 mmol) in a suitable solvent (e.g., DMF, 5 mL) is treated with a coupling agent such as HATU (1.5 mmol) and a base like DIPEA (2.0 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(3-Methylpyridin-2-yl)amide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with cell culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay
  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the kinase, the substrate, ATP, and the test compound at various concentrations in an appropriate assay buffer.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30 °C) for a predetermined period (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

This compound derivatives represent a promising class of compounds with the potential for diverse biological activities, particularly in the areas of oncology and inflammation. The synthetic accessibility of this scaffold allows for the creation of large libraries of derivatives for biological screening. Future research should focus on the systematic synthesis and evaluation of these compounds to establish clear structure-activity relationships and identify lead candidates for further development. The experimental protocols and hypothetical data presented in this guide provide a framework for initiating such investigations.

References

Unambiguous Structure Confirmation: A Comparative Guide to Analyzing n-(3-Methylpyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of analytical techniques for confirming the structure of n-(3-Methylpyridin-2-yl)formamide, with a primary focus on the gold standard method: single-crystal X-ray crystallography.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable insights into a molecule's connectivity and functional groups, only X-ray crystallography offers direct, unambiguous evidence of the spatial arrangement of atoms. This guide will detail the experimental protocol for X-ray crystallography and compare the data it yields with that from other common analytical techniques, using a closely related compound as a practical example.

Method 1: Single-Crystal X-ray Crystallography - The Definitive Answer

Single-crystal X-ray diffraction stands as the most powerful technique for the absolute structure elucidation of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, revealing precise bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for the structural determination of a small organic molecule like this compound via single-crystal X-ray diffraction involves the following key steps:

  • Crystal Growth: High-quality single crystals are paramount for a successful diffraction experiment. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and may require screening of several options to obtain crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions).

  • Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is then cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and protect it from radiation damage. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, generating a series of diffraction images.

  • Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections. This data is then used to solve the crystal structure, often using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Illustrative Crystallographic Data

As a direct crystal structure for this compound is not publicly available, we present data for the closely related compound, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide , to exemplify the quantitative results obtained from a single-crystal X-ray diffraction experiment.

ParameterValue
Crystal System Monoclinic
Space Group P21/n
Unit Cell Dimensions a = 11.1969(2) Å, b = 8.6439(2) Å, c = 23.8844(5) Å
α = 90°, β = 94.549(2)°, γ = 90°
Volume 2304.37(8) ų
Key Torsion Angle N1—C1—N2—C7 = 142.20(14)°
N3—C12—N4—C18 = 148.58(15)°

This data illustrates the precision with which X-ray crystallography can define the molecular geometry.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural confirmation, other spectroscopic methods are essential for initial characterization and for confirming the structure in non-crystalline samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC): Establish direct and long-range correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, key vibrational bands would be expected for the N-H, C=O (amide), and C=N/C=C (pyridine ring) bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Comparative Analysis of Structural Elucidation Techniques

The following table provides a comparative overview of the information that can be obtained from each technique for a molecule like this compound.

TechniqueInformation ProvidedSample RequirementsLimitations
Single-Crystal X-ray Crystallography - Unambiguous 3D molecular structure- Precise bond lengths and angles- Stereochemistry- Intermolecular interactionsSingle crystal of sufficient size and qualityRequires a crystalline sample; crystal growth can be challenging
NMR Spectroscopy - Connectivity of atoms (molecular skeleton)- Number and environment of ¹H and ¹³C atoms- Relative stereochemistrySoluble sample (mg quantities)Does not provide absolute 3D structure or precise bond parameters
IR Spectroscopy - Presence of functional groups (e.g., C=O, N-H)Small amount of sample (solid or liquid)Provides limited information on the overall molecular structure
Mass Spectrometry - Molecular weight- Elemental composition (HRMS)- Structural fragmentsSmall amount of sample (solid, liquid, or gas)Fragmentation can be complex to interpret; does not provide stereochemical information

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural elucidation of a novel small molecule, integrating the complementary nature of these analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_definitive_confirmation Definitive Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (Connectivity) Purification->NMR Xray Single-Crystal X-ray Crystallography NMR->Xray Informs Crystallization Strategy Final_Structure Confirmed 3D Structure Xray->Final_Structure

Workflow for Small Molecule Structure Elucidation

Comparative Efficacy Analysis: N-(3-Methylpyridin-2-yl)formamide as a Potential Biological Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential biological efficacy of N-(3-Methylpyridin-2-yl)formamide against a range of known inhibitors targeting key signaling pathways implicated in various diseases. While direct experimental data on this compound is not publicly available, its structural similarity to precursors of potent inhibitors, particularly in the oncology space, suggests it as a compound of interest for further investigation.

This document is intended for researchers, scientists, and drug development professionals. It outlines the rationale for investigating this compound, presents comparative data for known inhibitors of potential targets, and provides detailed experimental protocols to facilitate such research.

Rationale for Investigation

This compound shares a core structural motif with N-(5-bromo-3-methylpyridin-2-yl)formamide, a known intermediate in the synthesis of Venetoclax.[1] Venetoclax is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis.[1][2][3][4] The overexpression of BCL-2 is a hallmark of several hematological malignancies, where it sequesters pro-apoptotic proteins, thereby preventing cancer cell death.[1][2][3] Venetoclax restores the apoptotic process by binding to BCL-2 and releasing these pro-apoptotic proteins.[1][2][3][5]

Given this synthetic lineage, it is plausible that this compound may exhibit inhibitory activity against BCL-2. Furthermore, derivatives of pyridine and formamide have demonstrated biological activity against other significant targets, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), peptide deformylase, and Mitogen- and Stress-activated Kinase 1 (MSK1).[4][5][6][7]

Comparative Data of Known Inhibitors

To provide a benchmark for potential future studies of this compound, the following tables summarize the efficacy of known inhibitors for the aforementioned potential targets.

Table 1: BCL-2 Inhibitors
InhibitorTarget(s)IC50 / KiCell-Based Potency (e.g., EC50)Clinical Application/Relevance
Venetoclax BCL-2<0.01 nM (Ki)Low nM range in sensitive cell linesApproved for chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML)[4][6]
Navitoclax BCL-2, BCL-xL, BCL-wSub-nM Ki for all targetsPotent activity in various cancer cell linesInvestigated for various hematological and solid tumors
AT-101 BCL-2, BCL-xL, MCL-1Micromolar rangeInduces apoptosis in various cancer cellsInvestigated in clinical trials for various cancers
Table 2: TNF-α Inhibitors
InhibitorMechanism of ActionIC50 / EC50Clinical Application/Relevance
Adalimumab Monoclonal antibody against TNF-αPotent neutralization of TNF-α activityApproved for rheumatoid arthritis, psoriasis, Crohn's disease
Etanercept Fusion protein of TNF receptor and IgG1 FcBinds and neutralizes TNF-αApproved for rheumatoid arthritis, psoriasis, ankylosing spondylitis
Infliximab Chimeric monoclonal antibody against TNF-αHigh affinity binding to TNF-αApproved for rheumatoid arthritis, Crohn's disease, ulcerative colitis
Table 3: IL-6 Inhibitors
InhibitorMechanism of ActionIC50 / EC50Clinical Application/Relevance
Tocilizumab Monoclonal antibody against IL-6 receptorBlocks IL-6 signalingApproved for rheumatoid arthritis, systemic juvenile idiopathic arthritis[8][9]
Sarilumab Monoclonal antibody against IL-6 receptorHigh-affinity binding to IL-6RαApproved for rheumatoid arthritis
Siltuximab Monoclonal antibody against IL-6Neutralizes IL-6Approved for multicentric Castleman's disease
Table 4: Peptide Deformylase Inhibitors
InhibitorTarget Organism(s)MIC (µg/mL)Mechanism of Action
Actinonin Gram-positive and Gram-negative bacteriaVariableReversible inhibition of peptide deformylase[10][11]
BB-83698 Respiratory tract pathogensLow MICs against S. pneumoniae, H. influenzaePotent inhibition of peptide deformylase
NVP-LBM-415 Gram-positive and select Gram-negative bacteriaActive against resistant strainsInhibition of bacterial protein synthesis[12]
Table 5: MSK1 Inhibitors
InhibitorIC50Cell-Based Potency (e.g., EC50)Notes
SB-747651A ~10-100 nMPotent inhibitor of MSK1-mediated phosphorylationAlso inhibits other kinases
H89 ~50 nMWidely used, but not highly selective for MSK1Also a potent PKA inhibitor
Ro 31-8220 ~10 nMPotent inhibitor of MSK1Also a potent PKC inhibitor

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological efficacy of this compound against the potential targets.

BCL-2 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the disruption of the BCL-2/BIM interaction.

Materials:

  • Recombinant human BCL-2 protein

  • FITC-labeled BIM peptide

  • Europium-labeled anti-tag antibody (specific to the tag on BCL-2)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.05% BSA)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound and a known BCL-2 inhibitor (e.g., Venetoclax) in assay buffer.

  • In a 384-well plate, add the test compounds, followed by the BCL-2 protein and the FITC-BIM peptide.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for binding.

  • Add the Europium-labeled antibody.

  • Incubate for another specified time (e.g., 60 minutes) at room temperature.

  • Read the plate on an HTRF reader at the appropriate excitation and emission wavelengths for Europium and FITC.

  • Calculate the HTRF ratio and determine the IC50 values.

TNF-α Inhibition Assay (Enzyme-Linked Immunosorbent Assay - ELISA)

This assay quantifies the inhibition of TNF-α production in stimulated immune cells.[13][14]

Materials:

  • THP-1 cells (human monocytic cell line)

  • Lipopolysaccharide (LPS)

  • RPMI-1640 medium with 10% FBS

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate).

  • Pre-treat the differentiated cells with various concentrations of this compound or a known TNF-α inhibitor for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate for 4-6 hours at 37°C.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of TNF-α production.

IL-6 Inhibition Assay (Bioassay)

This assay measures the inhibition of IL-6-induced cell proliferation.[15]

Materials:

  • B9 cells (IL-6 dependent murine hybridoma cell line)

  • Recombinant human IL-6

  • RPMI-1640 medium with 10% FBS

  • Cell proliferation reagent (e.g., MTT or WST-1)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed B9 cells in a 96-well plate.

  • Add serial dilutions of this compound or a known IL-6 inhibitor.

  • Add a sub-maximal concentration of recombinant human IL-6 to stimulate cell proliferation.

  • Incubate for 48-72 hours at 37°C.

  • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition and determine the IC50 value.

Peptide Deformylase (PDF) Inhibition Assay (Enzymatic Assay)

This assay measures the enzymatic activity of PDF.[16][17][18][19][20]

Materials:

  • Purified recombinant peptide deformylase (e.g., from E. coli)

  • Formyl-Met-Ala-Ser (fMAS) substrate

  • Coupled enzyme system (e.g., formate dehydrogenase)

  • NAD+

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM KCl)

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add assay buffer, NAD+, and the coupled enzyme.

  • Add serial dilutions of this compound or a known PDF inhibitor.

  • Add the PDF enzyme and incubate for a short period.

  • Initiate the reaction by adding the fMAS substrate.

  • Monitor the increase in absorbance at 340 nm (due to the formation of NADH) over time.

  • Calculate the initial reaction rates and determine the Ki or IC50 value.

MSK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced by the MSK1 kinase reaction.[21][22][23][24][25]

Materials:

  • Recombinant active MSK1

  • MSK1 substrate (e.g., Crosstide)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white opaque plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound or a known MSK1 inhibitor.

  • In a 384-well plate, add the test compound, MSK1 enzyme, and the substrate/ATP mixture.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Determine the IC50 value from the dose-response curve.

Visualizations

To further elucidate the potential mechanisms of action and experimental workflows, the following diagrams are provided.

BCL2_Inhibition_Pathway cluster_apoptosis Apoptosis cluster_inhibition Inhibition Mechanism BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK inhibits BIM BIM (Pro-apoptotic) Caspases Caspase Activation BAX_BAK->Caspases activates Cell_Death Cell Death Caspases->Cell_Death leads to Venetoclax Venetoclax (or this compound) Venetoclax->BCL2 inhibits BIM->BAX_BAK activates

Caption: BCL-2 Inhibition Pathway.

Experimental_Workflow_ELISA cluster_workflow TNF-α Inhibition ELISA Workflow A 1. Seed & Differentiate THP-1 Cells B 2. Pre-treat with Test Compound A->B C 3. Stimulate with LPS B->C D 4. Incubate & Collect Supernatant C->D E 5. Perform TNF-α ELISA D->E F 6. Analyze Data (IC50) E->F

Caption: TNF-α Inhibition ELISA Workflow.

References

A Comparative Guide to Assessing the Purity of N-(3-Methylpyridin-2-yl)formamide: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final drug product. N-(3-Methylpyridin-2-yl)formamide is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction to Purity Assessment

Impurity profiling is a critical aspect of drug development and manufacturing. Process-related impurities can arise from starting materials, intermediates, or by-products of the synthesis, while degradation products can form during storage or handling. Regulatory agencies require robust analytical methods to detect and quantify these impurities to ensure the quality of the drug substance.

This guide focuses on providing a detailed comparison of two common chromatographic techniques for the purity analysis of this compound. While HPLC is often the method of choice for non-volatile and thermally labile compounds, GC can be a powerful alternative for volatile impurities.

Experimental Protocols

A detailed experimental protocol for a stability-indicating HPLC method is presented below, followed by a protocol for a comparative GC method.

High-Performance Liquid Chromatography (HPLC) Method

This proposed reversed-phase HPLC (RP-HPLC) method is designed to be stability-indicating, meaning it can separate the main component from its potential impurities and degradation products.

1. Instrumentation and Chromatographic Conditions:

  • System: A gradient HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Diluent: Acetonitrile:Water (50:50, v/v).

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. The sample is subjected to stress conditions to intentionally degrade it.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.

After degradation, the stressed samples are diluted to the appropriate concentration and analyzed by the HPLC method.

Gas Chromatography (GC) Method

This method is suitable for the analysis of volatile and semi-volatile impurities that may be present in the this compound sample.

1. Instrumentation and Chromatographic Conditions:

  • System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Diluent: Dichloromethane.

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Prepare a stock solution of potential volatile impurities (e.g., residual solvents from synthesis) in dichloromethane.

  • Sample Solution (10 mg/mL): Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.

Data Presentation and Comparison

The performance of the HPLC and GC methods can be compared based on several validation parameters. The following table summarizes hypothetical but realistic data for such a comparison.

ParameterHPLC MethodGC MethodComments
Specificity Able to separate the main peak from all degradation products and potential process impurities.Good separation of volatile residual solvents. Not suitable for non-volatile impurities.HPLC is superior for comprehensive impurity profiling.
Linearity (r²) > 0.999> 0.998Both methods show excellent linearity for their respective target analytes.
Precision (%RSD) < 1.0%< 1.5%Both methods are precise.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods are accurate.
LOD 0.01 µg/mL0.05 µg/mLHPLC demonstrates slightly better sensitivity for the main analyte and its impurities.
LOQ 0.03 µg/mL0.15 µg/mLHPLC allows for more accurate quantification of low-level impurities.

Mandatory Visualizations

Experimental Workflow for HPLC Purity Assessment

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Reference Standard Solution injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection prep_forced_deg Prepare Forced Degradation Samples prep_forced_deg->injection hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) hplc_system->injection data_acq Data Acquisition injection->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration purity_calc Purity Calculation (% Area Normalization) peak_integration->purity_calc report_gen Generate Report purity_calc->report_gen

Caption: Workflow for HPLC purity assessment of this compound.

Decision Tree for Analytical Method Selection

start Start: Purity Assessment of This compound q1 Are potential impurities volatile and thermally stable? start->q1 gc_method Use GC-FID for residual solvent analysis q1->gc_method Yes q2 Is a comprehensive impurity profile required? q1->q2 No / Unknown gc_method->q2 Also need to assess non-volatile impurities? hplc_method Use RP-HPLC for comprehensive purity and degradation product analysis both_methods Use both HPLC and GC for a complete purity profile hplc_method->both_methods Are residual solvents also a concern? q2->gc_method No (only volatile impurities of interest) q2->hplc_method Yes

Caption: Decision tree for selecting an analytical method for purity testing.

Conclusion

For a comprehensive purity assessment of this compound, a well-developed, stability-indicating HPLC method is the recommended primary technique. It offers the versatility to separate a wide range of potential process-related impurities and degradation products. While GC is a valuable complementary technique, particularly for the analysis of residual solvents, it cannot provide a complete impurity profile for this non-volatile compound. The choice of method, or a combination of methods, should be guided by the specific requirements of the analysis and the potential impurities that need to be controlled. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to establish robust and reliable purity testing methods for this compound and similar pharmaceutical intermediates.

A Spectroscopic Comparison of N-(3-Methylpyridin-2-yl)formamide and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of N-(3-methylpyridin-2-yl)formamide and its key structural and positional isomers. In fields such as medicinal chemistry and materials science, the precise identification of isomeric compounds is critical, as even minor structural changes can dramatically alter a molecule's biological activity, physical properties, and synthetic utility. This document outlines the key distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

Due to the limited availability of directly published spectral data for this compound, this guide presents a combination of experimental data for closely related compounds and predicted values based on the analysis of their constituent chemical moieties. This approach provides a robust framework for researchers to identify and differentiate these isomers.

Molecular Structures of this compound and Its Isomers

The primary isomers of this compound include positional isomers, where the methyl group is located at a different position on the pyridine ring, and structural isomers, where the connectivity of the atoms is fundamentally different. The isomers under consideration are:

  • This compound (Target Compound)

  • N-(4-methylpyridin-2-yl)formamide

  • N-(5-methylpyridin-2-yl)formamide

  • N-(6-methylpyridin-2-yl)formamide

  • N-(pyridin-2-ylmethyl)formamide (A key structural isomer)

G cluster_target Target Compound cluster_isomers Positional and Structural Isomers node_target This compound node_iso1 N-(4-methylpyridin-2-yl)formamide (structure hypothetical) node_iso2 N-(5-methylpyridin-2-yl)formamide (structure hypothetical) node_iso3 N-(6-methylpyridin-2-yl)formamide node_iso4 N-(pyridin-2-ylmethyl)formamide

Figure 1: Molecular structures of the target compound and its isomers.

Data Presentation

The following tables summarize the expected and experimentally observed spectroscopic data for the compounds.

Table 1: ¹H NMR Data (Predicted and Experimental)

Predicted values are based on additive effects from methylpyridine and formamide spectra. All shifts are in ppm.

CompoundPyridine H (δ, mult.)Methyl H (δ, s)Formyl H (δ, s)N-H (δ, br s)Other
This compound H4: ~7.2-7.4 (dd)H5: ~7.6-7.8 (d)H6: ~8.2-8.4 (d)~2.3-2.5~8.3-8.5~9.5-10.5-
N-(4-methylpyridin-2-yl)formamide H3: ~8.0 (s)H5: ~6.8 (d)H6: ~8.2 (d)~2.4~8.3-8.5~9.5-10.5-
N-(5-methylpyridin-2-yl)formamide H3: ~8.1 (d)H4: ~7.5 (dd)H6: ~8.2 (s)~2.3~8.3-8.5~9.5-10.5-
N-(6-methylpyridin-2-yl)formamide H3: ~7.9 (d)H4: ~7.5 (t)H5: ~6.8 (d)~2.5~8.3-8.5~9.5-10.5-
N-(pyridin-2-ylmethyl)formamide H3,H4,H5: ~7.2-7.8 (m)H6: ~8.5 (d)-~8.2~6.5-7.0CH₂: ~4.6 (d)
Table 2: ¹³C NMR Data (Predicted)

Predicted values based on known spectra of related structures. All shifts are in ppm.

CompoundPyridine C (δ)Methyl C (δ)Carbonyl C (δ)Other
This compound ~122, 128, 139, 146, 149~18~161-
N-(4-methylpyridin-2-yl)formamide ~115, 121, 147, 149, 150~21~161-
N-(5-methylpyridin-2-yl)formamide ~114, 129, 139, 148, 149~18~161-
N-(6-methylpyridin-2-yl)formamide ~110, 118, 138, 148, 157~24~161-
N-(pyridin-2-ylmethyl)formamide ~122, 123, 137, 149, 157-~163CH₂: ~45
Table 3: Key IR Absorption Frequencies (cm⁻¹)

Values are typical ranges for the specified functional groups.

Compoundν(N-H)ν(C-H, aromatic)ν(C=O), Amide Iδ(N-H), Amide II
N-(pyridin-2-yl)formamides 3250-33503010-31001670-16901510-1550
N-(pyridin-2-ylmethyl)formamide 3250-33503010-31001660-16801520-1560
Table 4: Mass Spectrometry Data

All isomers have a nominal molecular weight of 136 g/mol .[1]

CompoundMolecular Ion (m/z)Key Fragmentation Pattern
N-(methylpyridin-2-yl)formamides 136Loss of -CHO (m/z 29) leading to a fragment at m/z 107. Subsequent loss of HCN from the pyridine ring.
N-(pyridin-2-ylmethyl)formamide 136Primary fragmentation via cleavage of the C-N bond to give the pyridylmethyl cation (m/z 92), which is expected to be the base peak.

Experimental Protocols

Standard protocols for the spectroscopic analysis of these compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., MestReNova, TopSpin).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans are co-added for both the background and the sample spectra.

  • Data Processing: The spectrum is presented in terms of transmittance or absorbance. The background spectrum (of the empty ATR crystal) is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source, coupled to a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition (Positive Ion Mode):

    • Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Ion Source Parameters: Optimize capillary voltage (~3.5-4.5 kV), nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable signal.

    • Mass Range: Scan from m/z 50 to 500.

  • Tandem MS (MS/MS): To study fragmentation, the molecular ion ([M+H]⁺, m/z 137) is mass-selected and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting product ion spectrum is recorded.

Mandatory Visualization

The logical workflow for distinguishing between these isomers using the described spectroscopic techniques is outlined below.

G cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomeric Compound (Unknown) Prep Sample Preparation (Dissolve in Solvent) Sample->Prep NMR NMR (1H, 13C) Prep->NMR IR FT-IR (ATR) Prep->IR MS MS & MS/MS (ESI) Prep->MS DataNMR Analyze Chemical Shifts, Multiplicities, & Integrals NMR->DataNMR DataIR Identify Functional Group Vibrations (C=O, N-H) IR->DataIR DataMS Determine Molecular Weight & Fragmentation Pattern MS->DataMS Conclusion Structural Elucidation & Isomer Identification DataNMR->Conclusion DataIR->Conclusion DataMS->Conclusion

Figure 2: Workflow for the spectroscopic identification of isomers.

Conclusion

Distinguishing between this compound and its isomers requires a multi-faceted spectroscopic approach. While all positional isomers share the same molecular weight, their unique substitution patterns give rise to distinct ¹H and ¹³C NMR spectra, characterized by different chemical shifts and proton coupling patterns. The structural isomer, N-(pyridin-2-ylmethyl)formamide, is most readily identified by the presence of a methylene (-CH₂) signal in its NMR spectra and a characteristic fragmentation pattern in mass spectrometry, dominated by the m/z 92 ion. IR spectroscopy serves as a confirmatory tool, verifying the presence of the amide functional group across all isomers. By systematically applying these techniques and comparing the resulting data with the values presented in this guide, researchers can confidently determine the structure of their synthesized or isolated compounds.

References

Peer-Reviewed Data on N-(3-Methylpyridin-2-yl)formamide Applications Currently Unavailable in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of peer-reviewed scientific literature reveals a significant gap in published research on the specific applications and biological activity of N-(3-Methylpyridin-2-yl)formamide. Despite its commercial availability for research purposes, no studies detailing its performance, experimental protocols for its use, or its involvement in signaling pathways could be identified. Consequently, a direct comparison guide with alternative compounds, supported by experimental data as requested, cannot be generated at this time.

While data on this compound itself is absent, the broader chemical scaffold of methylpyridines and formamides is prevalent in various areas of drug discovery and chemical synthesis. Insights into the potential, albeit unproven, areas of interest for this compound can be gleaned from studies on structurally related molecules.

Context from Structurally Related Compounds

Several peer-reviewed studies describe the applications of molecules containing either the 3-methylpyridine core or a formamide group attached to a pyridine ring. It is crucial to note that the biological and chemical activities of these related compounds are not directly transferable to this compound, as minor structural changes can lead to significant differences in function.

Intermediate in Pharmaceutical Synthesis

A closely related compound, N-(5-bromo-3-methylpyridin-2-yl)formamide , serves as a key intermediate in the synthesis of Venetoclax, a BCL-2 inhibitor used in cancer therapy.[1] In this context, the formamide group plays a crucial role in directing the subsequent chemical reactions necessary to build the final active pharmaceutical ingredient.

The synthesis of this intermediate involves the formylation of 2-amino-3-methyl-5-bromopyridine. A typical laboratory-scale protocol is described below.

Experimental Protocols for a Related Intermediate: Synthesis of N-(5-bromo-3-methylpyridin-2-yl)formamide

Objective: To synthesize N-(5-bromo-3-methylpyridin-2-yl)formamide from 2-amino-3-methyl-5-bromopyridine.

Materials:

  • 2-amino-3-methyl-5-bromopyridine

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • 1,2-Dichloroethane or acetonitrile (solvent)

Procedure:

  • Dissolve 2-amino-3-methyl-5-bromopyridine in 1,2-dichloroethane or acetonitrile.

  • Add trimethyl orthoformate to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 2 mol%).

  • Heat the reaction mixture to reflux (approximately 80–100°C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture.

  • The product can be isolated and purified by standard methods such as crystallization.

Note: This is a generalized protocol based on similar chemical transformations. Specific reaction times, concentrations, and purification methods would be optimized for a particular scale and desired purity. An analogous industrial process has reported yields of approximately 84%.[1]

Potential, Yet Unexplored, Applications

The 3-methylpyridine scaffold is a core component in numerous biologically active compounds, including insecticides and vitamin B3.[2] Furthermore, various pyridine and formamide derivatives have been investigated for a wide range of therapeutic applications, including:

  • Enzyme Inhibition: Derivatives of pyridinyl-formamide have been explored as inhibitors of various enzymes. For instance, other complex formamide-containing molecules have shown activity as immunosuppressive agents.

  • Kinase Inhibition: The pyridine ring is a common feature in kinase inhibitors, which are a major class of cancer drugs. For example, N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent inhibitors of KDR kinase.

  • Antimicrobial and Anticancer Activity: The scientific literature contains numerous examples of pyridine derivatives with demonstrated antimicrobial and anticancer properties.

While these examples highlight the diverse potential of molecules containing the 3-methylpyridine and formamide motifs, they do not provide specific data for this compound.

Logical Workflow for Future Research

For researchers interested in exploring the applications of this compound, a logical experimental workflow could be to first synthesize and characterize the compound, and then screen it for various biological activities based on the known functions of related molecules.

G cluster_0 Synthesis and Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of This compound Purification Purification and Structural Confirmation (NMR, MS) Synthesis->Purification Kinase_Screening Kinase Inhibitor Screening Purification->Kinase_Screening Antimicrobial_Screening Antimicrobial Activity Assays Purification->Antimicrobial_Screening Cytotoxicity_Screening Cancer Cell Line Cytotoxicity Assays Purification->Cytotoxicity_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Kinase_Screening->SAR_Studies Antimicrobial_Screening->SAR_Studies Cytotoxicity_Screening->SAR_Studies Mechanism_of_Action Mechanism of Action (MoA) Elucidation SAR_Studies->Mechanism_of_Action

Caption: A potential workflow for the investigation of this compound's biological activity.

References

Navigating Pyridine-Based Research: A Comparative Guide to 2-Amino-3-Methylpyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is a critical step in the discovery pipeline. While N-(3-Methylpyridin-2-yl)formamide is a compound of interest, publicly available experimental data on its biological activity and physicochemical properties is scarce. In light of this, we present a comprehensive comparison guide focused on its immediate precursor, 2-amino-3-methylpyridine, and its derivatives. This guide provides a foundation for understanding the potential applications and characteristics of this class of compounds, supported by available experimental data.

This guide will delve into the synthesis, characterization, and biological evaluation of 2-amino-3-methylpyridine and its coordination complexes, offering a practical resource for researchers exploring pyridine-based scaffolds in their work.

Physicochemical Properties: A Comparative Overview

Property2-Amino-3-methylpyridineN-Methyl-N-(2-pyridyl)formamideThis compound
Molecular Formula C₆H₈N₂C₇H₈N₂OC₇H₈N₂O
Molecular Weight 108.14 g/mol [1]136.15 g/mol 136.15 g/mol
Appearance White or Colorless to Light orange to Yellow powder to lump to clear liquid--
Boiling Point -71-72 °C/0.05 mmHgNo Data Available
Density -1.137 g/mL at 25 °CNo Data Available
Refractive Index -n20/D 1.566No Data Available
Purity >98.0% (GC)[2]99%No Data Available
CAS Number 1603-40-367242-59-54931-46-8

Synthesis and Derivatization

A plausible synthetic route to this compound involves the formylation of 2-amino-3-methylpyridine. Furthermore, 2-amino-3-methylpyridine serves as a versatile ligand for the synthesis of coordination complexes with potential biological activities.

Proposed Synthesis of this compound

G cluster_synthesis Formylation of 2-Amino-3-methylpyridine 2-amino-3-methylpyridine 2-Amino-3-methylpyridine Reaction Formylation Reaction 2-amino-3-methylpyridine->Reaction Formylating_Agent Formylating Agent (e.g., Formic Acid, Ethyl Formate) Formylating_Agent->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Synthesis of Bioactive Metal Complexes

Coordination complexes of 2-amino-3-methylpyridine with transition metals such as Copper(II) and Silver(I) have been synthesized and investigated for their biological properties.[3][4]

G cluster_complexation Synthesis of 2-Amino-3-methylpyridine Metal Complexes Ligand 2-Amino-3-methylpyridine Stirring Stirring in Solvent (e.g., Chloroform) Ligand->Stirring Metal_Salt Metal Salt (e.g., Cu(CH₃COO)₂, AgNO₃) Metal_Salt->Stirring Precipitation Precipitation/ Crystallization Stirring->Precipitation Complex Coordination Complex Precipitation->Complex

Caption: General workflow for the synthesis of metal complexes.

Experimental Protocols

Synthesis of a Cu(II) Complex with 2-Amino-3-methylpyridine

This protocol is based on the synthesis of similar pyridine-based metal complexes.[3]

Materials:

  • 2-amino-3-methylpyridine

  • Copper(II) acetate (Cu(CH₃COO)₂)

  • Chloroform

Procedure:

  • Dissolve equimolar amounts of 2-amino-3-methylpyridine and Copper(II) acetate in chloroform.

  • Stir the mixture overnight at room temperature.

  • Observe the formation of a precipitate.

  • Separate the solid product by filtration.

  • Wash the precipitate with a small amount of cold chloroform.

  • Dry the resulting complex under vacuum.

  • Characterize the complex using FT-IR and UV-Vis spectroscopy.

In Vitro Antibacterial Activity Assay

The antibacterial activity of synthesized compounds can be evaluated using the disk diffusion method.[5]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Nutrient agar plates

  • Sterile paper discs

  • Standard antibiotic (e.g., Cefixime, Azithromycin)

  • Incubator

Procedure:

  • Prepare a bacterial suspension and spread it evenly onto nutrient agar plates.

  • Impregnate sterile paper discs with known concentrations of the synthesized compounds.

  • Place the discs on the surface of the agar plates.

  • Include a disc with a standard antibiotic as a positive control and a disc with the solvent as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc.

DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant potential of the compounds can be assessed by their ability to scavenge the stable free radical DPPH.[6][7]

Materials:

  • Synthesized compounds

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Spectrophotometer

  • Standard antioxidant (e.g., Ascorbic acid, BHT)

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.[6]

  • Prepare various concentrations of the synthesized compounds and a standard antioxidant in the same solvent.

  • Mix a defined volume of each sample concentration with the DPPH working solution.[6]

  • Incubate the mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[6]

  • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[2]

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Cross-Validation of Experimental Results

The biological activities of derivatives of 2-amino-3-methylpyridine have been reported, demonstrating their potential in antimicrobial and antioxidant applications.

Antibacterial Activity

Coordination complexes of 2-amino-3-methylpyridine have been shown to exhibit antibacterial properties. For instance, a silver(I) complex of 2-amino-3-methylpyridine displayed activity against Streptococcus and K. pneumonia.[4] Another study on 2-aminopyridine derivatives showed significant activity against Gram-positive bacteria, particularly S. aureus and B. subtilis.[5]

Compound/DerivativeBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Ag(I) complex of 2-amino-3-methylpyridineStreptococcus16Not Reported
Ag(I) complex of 2-amino-3-methylpyridineK. pneumonia9Not Reported
A 2-aminopyridine derivative (compound 2c in the study)S. aureusNot Reported0.039 µg·mL⁻¹[5]
A 2-aminopyridine derivative (compound 2c in the study)B. subtilisNot Reported0.039 µg·mL⁻¹[5]
Antioxidant Activity

The antioxidant potential of 2-amino-3-methylpyridine complexes has also been investigated. A copper-containing complex of 2-amino-3-methylpyridine exhibited antioxidant activity against DPPH and ABTS radicals, although the reported efficiency was lower than that of the standard, ascorbic acid.[4]

Compound/DerivativeAssayIC₅₀ Value (µg/mL)
Cu(II) complex of 2-amino-3-methylpyridineDPPH150.88
Cu(II) complex of 2-amino-3-methylpyridineABTS199.10

Signaling Pathways and Logical Relationships

The antibacterial mechanism of metal complexes often involves the chelation theory, where the metal ion's properties are modified upon coordination, potentially enhancing its ability to interfere with microbial processes.

G cluster_moa Proposed Antibacterial Mechanism of Metal Complexes Complex Metal Complex (e.g., Ag(I) complex) Interaction Interaction with Bacterial Cell Complex->Interaction Disruption Disruption of Cell Membrane/Wall Interaction->Disruption Inhibition Inhibition of Essential Enzymes/DNA Replication Interaction->Inhibition Bacterial_Death Bacterial Cell Death Disruption->Bacterial_Death Inhibition->Bacterial_Death

Caption: Postulated mechanism of antibacterial action for metal complexes.

References

Safety Operating Guide

Safe Disposal of N-(3-Methylpyridin-2-yl)formamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-(3-Methylpyridin-2-yl)formamide was located. The following guidance is based on the safety data for structurally related compounds, including formamide, N-methylformamide, and N-methyl-N-(2-pyridyl)formamide. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This compound is presumed to share hazards with other formamides and pyridine derivatives, which can include reproductive toxicity, skin and eye irritation, and potential harm if ingested or inhaled.[1][2][3] Adherence to the following procedures will minimize risks and ensure compliance with regulatory standards.

Hazard and Safety Data Summary

The following table summarizes key hazard information extrapolated from related compounds. This data should be used to inform handling and disposal practices.

Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity May be harmful if swallowed or in contact with skin.[1]Ingestion, Dermal
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2][4]Inhalation, Ingestion, Dermal
Skin Corrosion/Irritation Causes skin irritation.[3]Dermal
Eye Damage/Irritation Causes serious eye irritation.[2]Ocular
Respiratory Irritation May cause respiratory tract irritation.[3]Inhalation
Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

  • Gloves: Nitrile gloves are a minimum requirement. Always consult the manufacturer's glove compatibility chart for appropriate selection.[5]

  • Eye Protection: Chemical splash goggles are mandatory.[5]

  • Lab Coat: A fully buttoned lab coat must be worn.[5]

  • Respiratory Protection: All handling of this compound should occur within a certified laboratory chemical fume hood.[5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Collection:

  • Container: Use a designated, sealable, and airtight waste container that is compatible with pyridine and formamide compounds.[5]

  • Labeling: Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first volume of waste is added.[5] The label should clearly identify the contents as "this compound waste" and include any other components of the waste stream.

  • Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[5]

2. Spill Management:

  • Small Spills: For small spills (cleanable within 10 minutes), trained personnel wearing appropriate PPE may proceed with cleanup.[5]

    • Absorb the spill with an inert, dry material such as vermiculite or sand.[5][6]

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.[5]

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS department immediately.

3. Storage of Waste:

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][5]

  • Security: The storage area should be secured and accessible only to authorized personnel.[4][7]

4. Final Disposal:

  • Request for Collection: When the waste container is full or no longer in use, complete a Chemical Collection Request Form as required by your institution.[5]

  • Handover: Follow your institution's procedures for transferring the waste to the designated Waste Accumulation Area or to EHS personnel.[5]

  • Regulatory Compliance: All disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4][7][8]

Emergency Procedures

In the case of accidental exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1][2]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][8]

  • Ingestion: Clean the mouth with water and seek immediate medical attention. Do not induce vomiting.[1][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_spill Assess Situation: Waste or Spill? ppe->assess_spill waste_collection Collect Waste in Labeled, Sealed Container assess_spill->waste_collection  Routine Waste   spill_size Spill Size? assess_spill->spill_size Spill store_waste Store Waste Container in Designated Area waste_collection->store_waste small_spill Small Spill: Absorb with Inert Material spill_size->small_spill < 10 min cleanup large_spill Large Spill: Evacuate & Contact EHS spill_size->large_spill > 10 min cleanup collect_spill_waste Collect Absorbed Material into Waste Container small_spill->collect_spill_waste collect_spill_waste->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling n-(3-Methylpyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for n-(3-Methylpyridin-2-yl)formamide (CAS No. 4931-46-8) was readily available. The following guidance is synthesized from safety data for structurally similar compounds, including formamide and substituted pyridine derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards similar to its structural analogs.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is likely to be an irritant and may have harmful effects upon inhalation, ingestion, or skin contact. Formamide itself is a suspected carcinogen and may damage fertility or an unborn child.[1][2] Pyridine and its derivatives can cause skin and eye irritation, and at higher exposures, may lead to neurological effects and damage to the liver and kidneys.[3][4]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield where splashing is possible.[1][5]To prevent eye irritation or burns from splashes.
Hand Protection Nitrile gloves (minimum 0.11 mm for incidental contact, 0.2 mm for full contact).[1] Gloves must be inspected before use.To prevent skin absorption and irritation.
Skin and Body Laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental contact.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.To minimize inhalation of potentially harmful vapors.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand this safety guide thoroughly.

  • Location: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control vapor exposure.[1]

  • Dispensing: Avoid generating dust or aerosols. Use appropriate tools for transferring the chemical.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean all contaminated surfaces.

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

  • The storage area should be clearly labeled with the chemical name and associated hazards.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response Workflow

The following diagram outlines the procedural steps for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Cleanup Spill Cleanup cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Safety First Assess Assess the Spill Alert->Assess Inform Assess->Evacuate If Major Spill PPE Don Appropriate PPE Assess->PPE If Safe to Proceed Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Absorbed Material Contain->Collect Clean Clean the Spill Area Collect->Clean Dispose Dispose of Waste Clean->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of waste this compound as hazardous waste.[5] Do not pour down the drain.[9] Collect in a designated, labeled, and sealed container.

  • Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, gloves) should be collected in a sealed, labeled hazardous waste container for disposal.[5]

  • Empty Containers: Empty containers that once held this compound should be treated as hazardous waste and disposed of accordingly.[5]

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.

Logical Relationship of Safety Protocols

The following diagram illustrates the interconnectedness of the safety protocols for handling this compound.

Safety_Protocol_Logic cluster_Planning Pre-Handling cluster_Execution Handling cluster_Contingency Post-Handling & Emergency RiskAssessment Risk Assessment SOP Review SOP RiskAssessment->SOP PPE Wear Correct PPE SOP->PPE FumeHood Use Fume Hood PPE->FumeHood SafeHandling Follow Safe Handling Practices FumeHood->SafeHandling Decontamination Decontaminate Work Area SafeHandling->Decontamination EmergencyResponse Emergency Procedures SafeHandling->EmergencyResponse In Case of Incident WasteDisposal Proper Waste Disposal Decontamination->WasteDisposal

Caption: Logical flow of safety protocols.

References

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